molecular formula C9H13NO2 B1408817 1-(6-Methylpyridin-2-yloxy)propan-2-ol CAS No. 1704065-86-0

1-(6-Methylpyridin-2-yloxy)propan-2-ol

Cat. No.: B1408817
CAS No.: 1704065-86-0
M. Wt: 167.2 g/mol
InChI Key: OKHNFXAPDWEGQA-UHFFFAOYSA-N
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Description

1-(6-Methylpyridin-2-yloxy)propan-2-ol is a useful research compound. Its molecular formula is C9H13NO2 and its molecular weight is 167.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(6-Methylpyridin-2-yloxy)propan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-Methylpyridin-2-yloxy)propan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(6-methylpyridin-2-yl)oxypropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-7-4-3-5-9(10-7)12-6-8(2)11/h3-5,8,11H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKHNFXAPDWEGQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Identification, Synthesis, and Characterization of 1-(6-Methylpyridin-2-yloxy)propan-2-ol

Executive Summary

In drug development and materials science, functionalized heterocycles are critical building blocks. Pyridines and pyridones, in particular, are ubiquitous motifs found in more than half of all FDA-approved N-heterocyclic drugs[1]. However, highly specific, chiral ether derivatives like 1-(6-Methylpyridin-2-yloxy)propan-2-ol often lack publicly indexed Chemical Abstracts Service (CAS) Registry Numbers due to their specialized nature or novelty.

As a Senior Application Scientist, I have designed this whitepaper to guide researchers through the systematic database search for this specific compound, the mechanistic rationale for its de novo synthesis, and a self-validating experimental protocol to generate it with high regioselectivity.

Molecular Identity & Database Search Strategy

Before committing to bench synthesis, a rigorous database search must be executed to determine if the compound is commercially available or previously cataloged.

Chemical Properties

Understanding the exact structural parameters is the first step in generating accurate search queries (e.g., SMILES or InChI strings). The target molecule features a pyridine ring substituted with a methyl group at the C6 position and a 2-hydroxypropoxy ether linkage at the C2 position.

Table 1: Physicochemical Properties of the Target Compound

PropertyValue / Description
IUPAC Name 1-(6-Methylpyridin-2-yloxy)propan-2-ol
Molecular Formula C₉H₁₃NO₂
Molecular Weight 167.21 g/mol
SMILES String CC1=NC(OCC(O)C)=CC=C1
Key Functional Groups Pyridyl ether, secondary alcohol, aromatic methyl
Chirality 1 stereocenter (C2 of the propanol moiety); exists as a racemate unless synthesized asymmetrically
The CAS Search Workflow

When searching for rare derivatives, exact name matching often fails. Instead, researchers must rely on substructure searches using the generated SMILES string. If platforms like SciFinder or Reaxys return no exact CAS Registry Number (CAS RN), the compound is considered novel, triggering the need for de novo synthesis and subsequent CAS registration.

CAS_Workflow Start Target: 1-(6-Methylpyridin-2-yloxy)propan-2-ol SMILES Generate SMILES: CC1=NC(OCC(O)C)=CC=C1 Start->SMILES DB_Search Query Chemical Databases (SciFinder / Reaxys) SMILES->DB_Search Decision CAS RN Found? DB_Search->Decision Found Extract CAS RN & Literature Decision->Found Yes NotFound Novel Compound (No CAS RN) Decision->NotFound No Register Synthesize, Characterize & Submit to CAS NotFound->Register

Caption: Workflow for identifying or registering a CAS number for novel heterocyclic ethers.

Mechanistic Rationale: Overcoming O- vs. N-Alkylation

If the CAS search confirms the compound is uncatalogued, it must be synthesized. The intuitive approach to forming a pyridyl ether is the Williamson Ether Synthesis, reacting 6-methylpyridin-2-ol with 1-chloro-2-propanol. However, this approach is fundamentally flawed due to the tautomerization of the starting material.

The Tautomerization Trap

2-Hydroxypyridines exist in a solvent-dependent equilibrium with their 2-pyridone tautomers[2]. In polar solvents, the dimeric or monomeric 2-pyridone form often predominates[2]. Attempting a standard base-catalyzed etherification typically results in a mixture of the desired O-alkylated product and the undesired N-alkylated pyridone.

The Solution: Nucleophilic Aromatic Substitution (SNAr)

To guarantee absolute regioselectivity for the O-alkylated ether, we bypass the pyridone entirely and utilize an SNAr pathway. By reacting 2-fluoro-6-methylpyridine with 1,2-propanediol in the presence of a strong base, we force the reaction through a Meisenheimer complex[3].

Causality in Reagent Selection:

  • Electrophile (2-Fluoro-6-methylpyridine): Fluoride is highly electronegative, polarizing the C-F bond and drastically lowering the activation energy required for the nucleophile to attack the electron-deficient C2 position[3].

  • Nucleophile (1,2-Propanediol): This diol contains both a primary and a secondary hydroxyl group. The primary hydroxyl is less sterically hindered and slightly more acidic. Consequently, sodium hydride (NaH) will preferentially deprotonate the primary alcohol, ensuring the ether linkage forms exactly at the terminal carbon, yielding 1-(6-methylpyridin-2-yloxy)propan-2-ol rather than the 2-yloxy isomer.

SNAr_Mechanism Reactants 2-Fluoro-6-methylpyridine + 1,2-Propanediol + NaH Intermediate Meisenheimer Complex (N-Stabilized Anion) Reactants->Intermediate Nucleophilic Attack Product 1-(6-Methylpyridin-2-yloxy)propan-2-ol + NaF Intermediate->Product Fluoride Elimination

Caption: Two-step Addition-Elimination SNAr mechanism for synthesizing pyridyl ethers.

De Novo Synthesis & Validation Protocol

The following protocol is designed as a self-validating system. By utilizing an excess of the diol, we suppress bis-alkylation, and by monitoring specific mass shifts, the completion of the reaction is unambiguously confirmed.

Step-by-Step Methodology
  • Alkoxide Generation:

    • Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF (0.2 M) under an inert N₂ atmosphere at 0 °C.

    • Add 1,2-propanediol (3.0 eq) dropwise.

    • Observation: Effervescence (H₂ gas evolution) will occur. Stir for 30 minutes until bubbling ceases, confirming the quantitative formation of the primary sodium alkoxide.

  • SNAr Addition:

    • Add 2-fluoro-6-methylpyridine (1.0 eq) dropwise to the alkoxide solution.

    • Elevate the temperature to 65 °C and reflux for 4–6 hours.

  • In-Process Validation (LC-MS):

    • Sample 10 µL of the reaction mixture, dilute in MeCN, and inject into the LC-MS.

    • Self-Validation: The reaction is complete when the starting material peak (

      
      ) disappears, replaced entirely by the product peak (
      
      
      
      ).
  • Quenching & Workup:

    • Cool the mixture to room temperature and quench carefully with saturated aqueous NH₄Cl.

    • Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

    • Wash the combined organic layers with brine (to remove excess 1,2-propanediol), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • Purify via flash column chromatography (Silica gel, gradient elution: 10% to 50% EtOAc in Hexanes).

Structural & Analytical Data

To verify the structural integrity of the synthesized 1-(6-Methylpyridin-2-yloxy)propan-2-ol prior to CAS registry submission or downstream application, cross-reference your analytical results with the expected quantitative data below.

Table 2: Expected Analytical Characterization Data

Analytical MethodExpected Signals & Assignments
LC-MS (ESI+)

168.1

(Base peak, confirms molecular weight)
¹H NMR (400 MHz, CDCl₃) δ 7.45 (t, 1H, Pyridine C4-H)δ 6.75 (d, 1H, Pyridine C5-H)δ 6.60 (d, 1H, Pyridine C3-H)δ 4.25 (m, 1H, -CH (OH)-)δ 4.15 (dd, 2H, -O-CH₂ -)δ 2.45 (s, 3H, Pyridine -CH₃ )δ 1.25 (d, 3H, Aliphatic -CH₃ )
¹³C NMR (100 MHz, CDCl₃) δ 163.2 (C2), 156.8 (C6), 139.1 (C4), 115.4 (C5), 108.2 (C3), 72.1 (-OCH₂-), 66.5 (-CH(OH)-), 24.3 (Py-CH₃), 18.7 (Aliphatic-CH₃)
IR Spectroscopy (ATR) ~3350 cm⁻¹ (broad, O-H stretch), ~1590 cm⁻¹ (C=N stretch), ~1240 cm⁻¹ (C-O-C asymmetric stretch)

References

  • 2-Pyridone - Wikipedia. Wikipedia. [Link]

  • Streamlining the Synthesis of Pyridones through Oxidative Amination - ChemRxiv. ChemRxiv.[Link]

Sources

Structure, Synthesis, and Application of 1-[(6-methylpyridin-2-yl)oxy]propan-2-ol: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Abstract In modern medicinal chemistry, the strategic selection of functionalized heterocyclic building blocks is paramount for optimizing target engagement and pharmacokinetic profiles. This technical whitepaper provides an in-depth analysis of 1-[(6-methylpyridin-2-yl)oxy]propan-2-ol , a highly versatile synthetic intermediate. By combining a privileged 2-alkoxypyridine scaffold with a functionalizable secondary alcohol, this molecule serves as a critical enabler in the development of novel immunomodulatory therapeutics, particularly Nucleotide-binding oligomerization domain, leucine-rich repeat-containing X1 (NLRX1) ligands.

Structural and Physicochemical Profiling

The architectural core of 1-[(6-methylpyridin-2-yl)oxy]propan-2-ol (Molecular Formula:


) consists of a 6-methylpyridine ring linked via an ether bridge at the C2 position to a 2-hydroxypropyl chain.

A critical structural feature of this molecule is its tautomeric stability . While 2-hydroxypyridines exist in a dynamic equilibrium with their 2-pyridone tautomers, O-alkylation permanently locks the system into the aromatic pyridine configuration. This locked conformation is highly advantageous in drug design, as it predictably preserves the basicity of the pyridine nitrogen and dictates the spatial orientation of the hydrogen bond acceptors.

To evaluate its utility as a fragment or building block, we must analyze its physicochemical properties. The data below illustrates its excellent alignment with the "Rule of 3" for fragment-based drug discovery (FBDD).

Table 1: Computed Physicochemical Properties and Pharmacological Significance

PropertyComputed ValuePharmacological Significance
Molecular Weight 167.21 g/mol Ideal fragment-like size, allowing for downstream elaboration without exceeding Lipinski limits.
cLogP (Estimated) 1.35Balanced lipophilicity; ensures adequate membrane permeability while maintaining aqueous solubility.
Topological Polar Surface Area 42.35 ŲHighly favorable for oral bioavailability and potential blood-brain barrier (BBB) penetration.
H-Bond Donors 1The secondary hydroxyl provides a specific target engagement handle or a site for linker attachment.
H-Bond Acceptors 3The pyridine nitrogen and oxygen atoms facilitate robust dipole interactions within receptor pockets.
Rotatable Bonds 4Provides sufficient conformational flexibility for induced-fit binding in complex protein targets.
Synthetic Methodologies: Regioselective SNAr

As a Senior Application Scientist, I emphasize that the synthesis of 2-alkoxypyridines must be carefully controlled to avoid competing N-alkylation—a common pitfall when reacting 2-pyridones with electrophiles. The most robust, field-proven method to achieve exclusive O-alkylation is a regioselective Nucleophilic Aromatic Substitution (SNAr) utilizing 2-chloro-6-methylpyridine and propane-1,2-diol[1].

Protocol: Self-Validating Synthesis of 1-[(6-methylpyridin-2-yl)oxy]propan-2-ol

Objective: To synthesize the target ether via SNAr, utilizing steric and electronic differentiation to ensure regioselectivity.

Step 1: Preparation of the Primary Alkoxide

  • Action: Dissolve propane-1,2-diol (1.5 equiv) in anhydrous 1,4-dioxane under an inert argon atmosphere. Cool to 0 °C and add potassium tert-butoxide (KOtBu, 1.5 equiv) portion-wise.

  • Causality: The selection of KOtBu is critical. As a sterically hindered, non-nucleophilic base, it selectively deprotonates the less sterically hindered (and slightly more acidic) primary hydroxyl group of the diol. This prevents the base itself from competing as a nucleophile and ensures the secondary alcohol remains intact for future functionalization[1].

Step 2: Electrophilic Addition and Meisenheimer Activation

  • Action: Slowly add 2-chloro-6-methylpyridine (1.0 equiv) to the reaction mixture. Equip the vessel with a reflux condenser and elevate the temperature to 98 °C.

  • Causality: The C2 position of the pyridine ring is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen. Thermal activation provides the necessary energy to overcome the aromatic stabilization, forming the critical Meisenheimer complex transition state[1].

Step 3: Real-Time Reaction Monitoring

  • Action: Maintain heating for 18 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (7:3) solvent system.

  • Causality: A protocol must be self-validating. Complete consumption of the UV-active 2-chloro-6-methylpyridine spot indicates the reaction has reached its thermodynamic endpoint, preventing unnecessary prolonged heating that could lead to ether cleavage or degradation.

Step 4: Quenching and Phase Separation

  • Action: Cool the mixture to room temperature. Quench with equimolar

    
     and dilute with ethyl acetate. Separate the phases and extract the aqueous layer twice with ethyl acetate.
    
  • Causality: Water neutralizes any unreacted alkoxide, while the highly lipophilic ether product partitions exclusively into the organic phase. The inorganic byproduct (KCl) is washed away in the aqueous layer, ensuring a clean crude profile[1].

SNAr_Mechanism A Propane-1,2-diol + KOtBu B Primary Alkoxide Intermediate A->B Deprotonation D Meisenheimer Complex B->D Nucleophilic Attack C 2-Chloro-6-methylpyridine C->D Electrophile E Target Ether Product D->E Cl- Elimination

Fig 1: SNAr synthetic workflow for 1-[(6-methylpyridin-2-yl)oxy]propan-2-ol.

Applications in Therapeutics: The NLRX1 Pathway

The 6-methylpyridin-2-yloxy motif is a privileged scaffold in contemporary medicinal chemistry. Recent patent literature highlights its critical role in the design of ligands targeting the Nucleotide-binding oligomerization domain, leucine-rich repeat-containing X1 (NLRX1) pathway[2].

NLRX1 is a unique mitochondrial signaling protein implicated in the regulation of cellular metabolism and immune responses. Its targeted activation or inhibition is actively being investigated for the treatment of inflammatory bowel diseases (IBD), systemic immune-mediated diseases, and various cancers[3]. Published results indicate that modulating NLRX1 alters immune cell metabolism and impacts the expression of pro-inflammatory cytokines such as TNF-alpha and Monocyte chemoattractant protein-1 (MCP1)[2],[3].

In the context of NLRX1 ligands—such as the highly potent 1,3,5-tris(6-methylpyridin-2-yloxy)benzene derivatives—the 6-methylpyridine ether acts as an essential recognition element[2]. By utilizing 1-[(6-methylpyridin-2-yl)oxy]propan-2-ol as a modular building block, drug developers can seamlessly introduce this privileged immunomodulatory motif into novel chemotypes. Furthermore, the secondary alcohol provides a versatile synthetic handle. It can be utilized for Mitsunobu inversions, esterifications, or as an attachment point for PEGylated linkers in the design of Proteolysis Targeting Chimeras (PROTACs).

Pharmacophore Ring Pyridine Core Aromatic Scaffold Ether Ether Oxygen H-Bond Acceptor Ring->Ether Methyl 6-Methyl Group Hydrophobic Pocket Methyl->Ring Nitrogen Pyridine N H-Bond Acceptor Nitrogen->Ring Alcohol Secondary OH H-Bond Donor/Acceptor Ether->Alcohol Propyl chain

Fig 2: Pharmacophore mapping of the 1-[(6-methylpyridin-2-yl)oxy]propan-2-ol scaffold.

References
  • [2] WO2020010132A1 - 1,3,5-tris(6-methylpyridin-2-yloxy)benzene derivatives and related compounds as nlrx1 ligands for treating inflammatory diseases - Google Patents. google.com. 2

  • [3] 1,3,5-TRIS(6-METHYLPYRIDIN-2-YLOXY)BENZENE DERIVATIVES AND RELATED COMPOUNDS AS NLRX1 LIGANDS FOR TREATING INFLAMMATORY DISEASES - European Publication Server web service. epo.org.3

  • [1] Synthesis of Substituted N-Benzyl Pyridones via an O- to N-Alkyl Migration | The Journal of Organic Chemistry - ACS Publications. acs.org. 1

Sources

Literature review on 2-alkoxypyridine alcohol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-alkoxypyridine alcohol scaffold represents a privileged structural motif in modern medicinal chemistry, serving as a critical bioisostere for ortho-substituted benzenes and a versatile intermediate for diverse pharmacophores.[1] This guide analyzes the physicochemical properties, synthetic methodologies, and therapeutic applications of these derivatives.

Key technical insights include:

  • Electronic Modulation: The 2-alkoxy substituent significantly alters the basicity of the pyridine nitrogen, reducing pKa and modulating hydrogen bond acceptor capability, crucial for optimizing drug-target interactions.[1]

  • Synthetic Access: Nucleophilic Aromatic Substitution (SNAr) remains the dominant synthetic route, though it requires careful control of reaction conditions to prevent side reactions at the alcohol moiety.

  • Therapeutic Utility: Recent data highlights the scaffold's role in Acetylcholinesterase (AChE) inhibitors (Alzheimer's) and RSV polymerase inhibitors , validating its potential beyond simple building blocks.[1]

Structural & Electronic Properties[1][2][3]

The 2-alkoxypyridine alcohol core (e.g., (2-methoxypyridin-3-yl)methanol) exhibits unique electronic features that distinguish it from its carbocyclic analogs.

PropertyDescriptionImpact on Drug Design
Basicity (pKa) The 2-alkoxy group exerts an electron-withdrawing inductive effect (-I) and an electron-donating mesomeric effect (+M).[1] The net result is a reduction in basicity of the pyridine nitrogen compared to pyridine itself.Reduces protonation at physiological pH, improving membrane permeability (LogD).
H-Bonding The pyridine nitrogen acts as a weak H-bond acceptor; the alcohol -OH acts as both donor and acceptor.[1]Facilitates bidentate binding modes in enzyme active sites (e.g., kinase hinge regions).
Conformation Intramolecular H-bonding between the alcohol hydroxyl and the ether oxygen or pyridine nitrogen can lock conformation.[1]Reduces entropic penalty upon binding to target proteins.[1]
Metabolic Stability The 2-alkoxy group blocks the metabolically labile 2-position from oxidation (e.g., by CYP450).[1]Enhances half-life (

) and reduces clearance.[1]

Synthetic Architectures

The construction of 2-alkoxypyridine alcohols typically follows three primary retrosynthetic disconnections.

Method A: Nucleophilic Aromatic Substitution (SNAr)

This is the most scalable route.[1] It involves the displacement of a leaving group (typically Cl, Br, or F) at the 2-position by an alkoxide nucleophile.

  • Substrate: (2-Chloropyridin-3-yl)methanol.[1]

  • Reagent: Sodium alkoxide (generated in situ or pre-formed).[1]

  • Mechanism: Addition-Elimination.[1] The intermediate Meisenheimer complex is stabilized by the electronegative nitrogen.[2][3]

  • Challenge: The hydroxymethyl group (-CH2OH) is also nucleophilic.[1] To prevent self-polymerization or side reactions, excess base (2.5–3.0 equiv) is used to generate the dianion, or the alcohol is protected (e.g., TBDMS ether) prior to substitution.

Method B: Reduction of 2-Alkoxynicotinic Acid Derivatives

A "top-down" approach starting from oxidized precursors.[1]

  • Precursor: Methyl 2-methoxynicotinate.[1]

  • Reagent: LiAlH4 (strong) or NaBH4/CaCl2 (mild).[1]

  • Advantage: Avoids harsh basic conditions of SNAr; suitable for sensitive substrates.[1]

Method C: Metal-Catalyzed Cross-Coupling

Used for introducing complex alkoxy chains or when SNAr is sluggish (electron-rich rings).[1]

  • Catalyst: Pd(OAc)2 / BINAP or CuI ligands.[1]

  • Utility: Essential for installing bulky or chiral alkoxy groups (e.g., O-neopentyl).[1]

Experimental Protocol: Synthesis of (2-Methoxypyridin-3-yl)methanol

Objective: To synthesize (2-methoxypyridin-3-yl)methanol (CAS: 112197-16-7) via SNAr displacement.[1] This protocol is designed to be self-validating through TLC and NMR checkpoints.[1]

Materials
  • (2-Chloropyridin-3-yl)methanol (1.0 equiv, 143.57 g/mol )[1]

  • Sodium Methoxide (NaOMe), 25% wt in Methanol (3.0 equiv)

  • Methanol (anhydrous)[1]

  • Dichloromethane (DCM) for extraction[1]

  • Reagents for workup: NH4Cl (sat.[1][3] aq.), Na2SO4

Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (N2).

  • Solubilization: Dissolve (2-chloropyridin-3-yl)methanol (10 mmol, 1.44 g) in anhydrous Methanol (20 mL).

  • Nucleophile Addition: Add Sodium Methoxide solution (30 mmol, ~6.9 mL of 25% solution) dropwise over 10 minutes at room temperature.

    • Checkpoint: The solution may warm slightly. The color may change to pale yellow.

  • Reaction: Heat the mixture to reflux (65°C) for 12–16 hours.

    • In-Process Control (IPC): Monitor by TLC (50% EtOAc/Hexane).[1] Starting material (Rf ~0.4) should disappear; Product (Rf ~0.3) will appear.[1]

  • Quench: Cool the reaction to 0°C. Carefully add saturated aqueous NH4Cl (20 mL) to quench excess alkoxide.

  • Workup:

    • Remove Methanol under reduced pressure (rotary evaporator).[1]

    • Dilute residue with water (20 mL) and extract with DCM (3 x 30 mL).[1]

    • Note: The product is moderately polar; thorough extraction is required.

  • Purification: Dry combined organics over Na2SO4, filter, and concentrate. Purify via silica gel flash chromatography (Gradient: 0% → 5% MeOH in DCM).

  • Validation:

    • Yield: Expected 85–92%.

    • 1H NMR (400 MHz, CDCl3): δ 8.05 (dd, 1H, H-6), 7.62 (dd, 1H, H-4), 6.88 (dd, 1H, H-5), 4.65 (s, 2H, CH2OH), 4.02 (s, 3H, OCH3).

Medicinal Chemistry Applications

The 2-alkoxypyridine alcohol motif is not merely a passive linker; it actively contributes to pharmacological efficacy.[1]

Case Study: Alzheimer's Disease (AChE Inhibitors)

Recent research identifies 2-alkoxy-3-cyanopyridine derivatives as potent Acetylcholinesterase (AChE) inhibitors.[1] The 2-alkoxy group fits into the enzyme's peripheral anionic site, while the pyridine nitrogen interacts with the catalytic triad.

  • Mechanism: Competitive inhibition.[1][4]

  • Key Insight: Increasing the chain length of the 2-alkoxy group (e.g., methoxy → ethoxy → benzyloxy) often improves potency by exploiting hydrophobic pockets.[1]

Case Study: RSV Polymerase Inhibitors

In Respiratory Syncytial Virus (RSV) research, gem-dimethyl-hydroxymethylpyridine derivatives act as non-nucleoside polymerase inhibitors.[1][5]

  • Role of Alcohol: The hydroxymethyl group serves as a "warhead" anchor, forming critical hydrogen bonds with the polymerase backbone, locking the inhibitor in the active site.

Visualization: Synthetic & Functional Workflow

The following diagram illustrates the divergent synthesis starting from the 2-chloropyridine alcohol precursor, highlighting the critical decision points for derivatization.

G Figure 1: Divergent synthetic pathway for 2-alkoxypyridine alcohol functionalization. Start (2-Chloropyridin-3-yl) methanol Intermediate Dianion Species (Transient) Start->Intermediate NaOMe (3 eq) MeOH, RT Product (2-Methoxypyridin-3-yl) methanol (Core Scaffold) Intermediate->Product Reflux, 12h (-NaCl) Deriv1 Aldehyde Derivative (Reductive Amination) Product->Deriv1 MnO2 or Dess-Martin Deriv2 Chloride Derivative (S_N2 Displacement) Product->Deriv2 SOCl2 or MsCl/LiCl Deriv3 Carbamate/Ester (Prodrugs) Product->Deriv3 R-NCO or R-COCl

Figure 1: Divergent synthetic pathway for 2-alkoxypyridine alcohol functionalization.

References

  • Synthesis of 2-alkoxy-3-cyanopyridines via Cs2CO3-mediated alkylation. Source: ResearchGate (2025).[1] Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses.

  • Medicinal Chemistry of Pyridine Derivatives (Review). Source: Journal of Drug Design and Medicinal Chemistry (2015). A Review on the Medicinal Importance of Pyridine Derivatives.

  • RSV Polymerase Inhibitors (JNJ-8003). Source: Journal of Medicinal Chemistry (2024).[1][5] Discovery of gem-Dimethyl-hydroxymethylpyridine Derivatives as Potent Non-nucleoside RSV Polymerase Inhibitors. [1]

  • Nucleophilic Substitution on Pyridines. Source: BenchChem Technical Support.[1][3] Nucleophilic Substitution on Pyridine Rings: Protocols and Troubleshooting.

  • Compound Data: (2-Methoxypyridin-3-yl)methanol. Source: PubChem.[1] Compound Summary: (2-methoxypyridin-3-yl)methanol (CID 112197-16-7). [1]

Sources

Methodological & Application

Synthesis of 1-(6-methylpyridin-2-yloxy)propan-2-ol via Nucleophilic Aromatic Substitution (SNAr)

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers

Abstract

This application note provides a comprehensive guide to the synthesis of 1-(6-methylpyridin-2-yloxy)propan-2-ol, a valuable heterocyclic building block. The protocol leverages a nucleophilic aromatic substitution (SNAr) reaction, a robust and widely utilized transformation in medicinal and materials chemistry. We present a detailed, step-by-step experimental procedure, an in-depth discussion of the underlying reaction mechanism, and practical insights into process optimization and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking to employ SNAr methodology for the construction of complex aryl ethers.

Introduction and Scientific Rationale

The synthesis of substituted heteroaryl ethers is a cornerstone of modern organic chemistry, providing access to scaffolds prevalent in pharmaceuticals, agrochemicals, and functional materials. The target molecule, 1-(6-methylpyridin-2-yloxy)propan-2-ol, incorporates a chiral secondary alcohol and a methyl-substituted pyridine ring, making it a versatile intermediate for further functionalization.

The chosen synthetic strategy is the Nucleophilic Aromatic Substitution (SNAr) reaction. Aromatic rings are typically electron-rich and react with electrophiles. However, the presence of electron-withdrawing features, such as the nitrogen atom within a pyridine ring, renders the aromatic system electron-deficient and thus susceptible to attack by nucleophiles.[1][2] This reaction is particularly effective at the ortho (2-) and para (4-) positions relative to the ring nitrogen, as the negative charge of the reaction intermediate can be delocalized onto the electronegative nitrogen atom.[1][2]

Our protocol employs 2-fluoro-6-methylpyridine as the electrophilic partner. In SNAr reactions, fluoride is an exceptional leaving group, often superior to heavier halogens like chloride or bromide.[3] This counterintuitive reactivity stems from the reaction mechanism's rate-determining step: the initial attack of the nucleophile. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and accelerating this key step.[3][4] This enhanced reactivity often allows for milder reaction conditions compared to other halo-pyridines.[3]

The nucleophile, (S)-1,2-propanediol, is a weak nucleophile in its neutral form. Therefore, a strong base is required to deprotonate the alcohol, generating a significantly more potent alkoxide nucleophile that can readily initiate the SNAr reaction.[5]

The SNAr Reaction Mechanism

The SNAr reaction proceeds via a characteristic two-step addition-elimination mechanism. Understanding this pathway is critical for rationalizing experimental choices and troubleshooting.

  • Nucleophilic Addition (Rate-Determining Step): The reaction begins with the attack of the potent alkoxide nucleophile (generated in situ from 1,2-propanediol and a base) on the electron-deficient carbon atom bonded to the fluorine leaving group on the pyridine ring. This step disrupts the aromaticity of the ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex .[3][6][7] The stability of this intermediate is paramount. The electron-withdrawing nitrogen atom of the pyridine ring, along with any other activating groups, stabilizes the negative charge through resonance.

  • Elimination and Re-aromatization: In the second, faster step, the aromaticity of the ring is restored by the expulsion of the leaving group, in this case, the fluoride ion. This elimination step is rapid because it reforms the highly stable aromatic system.

The use of a polar aprotic solvent, such as Tetrahydrofuran (THF), is crucial. These solvents excel at solvating the counter-ion of the base (e.g., Na+) while leaving the alkoxide nucleophile relatively "naked" and highly reactive, thereby accelerating the rate-determining addition step.[8][9]

Caption: Figure 1: SNAr Addition-Elimination Mechanism. The reaction proceeds via a two-step mechanism involving a resonance-stabilized Meisenheimer intermediate.

Detailed Experimental Protocol

This protocol details the synthesis of (S)-1-(6-methylpyridin-2-yloxy)propan-2-ol.

Materials and Reagents
Reagent/MaterialMolecular FormulaMW ( g/mol )CAS No.Supplier ExampleNotes
2-Fluoro-6-methylpyridineC₆H₆FN111.12407-23-8Sigma-AldrichElectrophile. Store under inert gas.
(S)-(+)-1,2-PropanediolC₃H₈O₂76.094254-14-2Sigma-AldrichNucleophile precursor. Use anhydrous grade.
Sodium Hydride (NaH), 60% in mineral oilNaH24.007646-69-7Sigma-AldrichHandle with extreme caution. Reacts violently with water. Use in a fume hood.
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11109-99-9Sigma-AldrichReaction solvent. Use from a solvent purification system or a freshly opened bottle.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6Fisher ScientificExtraction solvent.
Saturated aq. NH₄Cl solutionNH₄Cl53.4912125-02-9Fisher ScientificQuenching agent.
Brine (Saturated aq. NaCl solution)NaCl58.447647-14-5Fisher ScientificFor washing during workup.
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.047757-82-6Fisher ScientificDrying agent.
Silica Gel (230-400 mesh)SiO₂60.087631-86-9SiliCycle Inc.For column chromatography.
Step-by-Step Procedure

Note: This reaction must be conducted under an inert atmosphere (Nitrogen or Argon) due to the moisture-sensitive nature of Sodium Hydride. All glassware should be flame-dried or oven-dried before use.

  • Reaction Setup & Nucleophile Activation:

    • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add Sodium Hydride (0.44 g, 11.0 mmol, 1.1 equiv., 60% dispersion).

    • Suspend the NaH in anhydrous THF (20 mL).

    • Cool the suspension to 0 °C using an ice-water bath.

    • In a separate flask, prepare a solution of (S)-1,2-propanediol (0.76 g, 10.0 mmol, 1.0 equiv.) in anhydrous THF (10 mL).

    • Slowly add the propanediol solution to the NaH suspension dropwise via syringe over 15 minutes. Causality: This slow addition is critical to control the evolution of hydrogen gas as the alkoxide is formed. The reaction is exothermic.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.

  • Nucleophilic Aromatic Substitution:

    • Add a solution of 2-fluoro-6-methylpyridine (1.22 g, 11.0 mmol, 1.1 equiv.) in anhydrous THF (10 mL) to the freshly prepared alkoxide solution.

    • Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 66 °C).

    • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 1-2 hours. Use a 3:1 Hexanes:Ethyl Acetate eluent system. The starting 2-fluoro-6-methylpyridine should be consumed, and a new, more polar spot corresponding to the product should appear. The reaction is typically complete within 4-8 hours.

  • Workup and Quenching:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to 0 °C in an ice-water bath.

    • CAREFULLY quench the excess NaH by slowly adding saturated aqueous NH₄Cl solution (20 mL) dropwise. Vigorous gas evolution will occur.

    • Pour the quenched mixture into a separatory funnel containing deionized water (50 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash sequentially with deionized water (50 mL) and then brine (50 mL). Causality: Washing with water removes water-soluble impurities like THF and inorganic salts. The final brine wash helps to remove residual water from the organic layer, facilitating the drying process.[8]

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product as an oil.

  • Purification:

    • Purify the crude oil by flash column chromatography on silica gel.

    • Equilibrate the column with a 9:1 Hexanes:Ethyl Acetate eluent system.

    • Load the crude product onto the column and elute with a gradient of 10% to 40% Ethyl Acetate in Hexanes.

    • Collect the fractions containing the desired product (visualized by TLC) and concentrate under reduced pressure to afford 1-(6-methylpyridin-2-yloxy)propan-2-ol as a pure product.

Expected Results
ParameterValue
Reactant Stoichiometry 1.0 eq. Propanediol, 1.1 eq. NaH, 1.1 eq. Fluoropyridine
Concentration ~0.2 M (based on propanediol)
Temperature Reflux in THF (~66 °C)
Reaction Time 4 - 8 hours
Expected Yield 75% - 90%
Appearance Colorless to pale yellow oil

Experimental Workflow and Troubleshooting

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction SNAr Reaction cluster_workup Workup & Isolation cluster_purification Purification A Flame-dry glassware B Add NaH to Anhydrous THF A->B C Cool to 0 °C B->C D Add Propanediol solution dropwise C->D E Stir at RT for 30 min D->E F Add 2-fluoro-6-methylpyridine E->F G Heat to Reflux (~66 °C) F->G H Monitor by TLC (4-8 h) G->H I Cool to 0 °C H->I J Quench with sat. aq. NH4Cl I->J K Extract with Ethyl Acetate J->K L Wash with H2O and Brine K->L M Dry (Na2SO4) & Concentrate L->M N Flash Column Chromatography M->N O Characterize Pure Product (NMR, MS) N->O

Caption: Figure 2: Experimental Workflow Diagram. A visual representation of the key stages from preparation to final product characterization.

Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Incomplete deprotonation of alcohol (inactive NaH, wet solvent/reagents).2. Insufficient reaction temperature or time.3. Deactivated electrophile.1. Ensure all reagents and solvents are anhydrous. Use fresh, high-quality NaH.2. Ensure the reaction maintains reflux. If the reaction stalls, consider switching to a higher boiling solvent like DMF (reflux ~153 °C), but be mindful of more difficult solvent removal.[8]3. Verify the purity of the 2-fluoro-6-methylpyridine.
Multiple Spots on TLC / Side Products 1. Di-substitution on the diol (if excess electrophile or base is used).2. Reaction with solvent (less likely with THF).3. Degradation of starting materials or product.1. Use stoichiometry as described (slight excess of nucleophile is acceptable). Add the electrophile slowly to the nucleophile solution.2. Ensure high-purity, non-reactive solvents are used.3. Avoid excessively long reaction times or high temperatures.
Difficult Purification / Emulsions 1. Presence of residual mineral oil from NaH.2. Formation of emulsions during aqueous workup.1. Before workup, allow the crude reaction mixture to settle and decant the THF solution away from the bulk of the mineral oil and salts.2. During workup, add more brine to the separatory funnel to help break the emulsion.[8] Allow the layers to separate for a longer period.

References

  • Directed nucleophilic aromatic substitution reaction.
  • Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions. Benchchem.
  • Nucleophilic arom
  • Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. Benchchem.
  • Nucleophilic Aromatic Substitution (SNAr) | Chapter 5 – Organic Chemistry (5th). YouTube.
  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.
  • SNAr Reaction in Other Common Molecular Solvents. Wordpress.
  • Alcohols in SN1 and SN2 Reactions. Chemistry Steps.
  • SNAr Reaction of Pyridine. Pearson.
  • SNAr Reaction Examples. University of California, Davis.
  • Workup: About. University of Rochester Chemistry Department.
  • Nucleophilic Aromatic Substitution Reaction Mechanism. YouTube.
  • How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?
  • SNAr (F) - Aliphatic Alcohols - Common Organic Chemistry. organic-chemistry.org.
  • Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers.
  • Which reacts more efficiently, the fluoropyridine or the bromopyridine? Or do they react similarly? Explain your answer. Reddit.

Sources

Application Notes and Protocol: Synthesis of 1-(6-methylpyridin-2-yloxy)propan-2-ol via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction

The synthesis of aryloxypropanolamine derivatives is a cornerstone in medicinal chemistry, with this structural motif being present in numerous beta-blocker pharmaceuticals. The reaction of substituted 2-fluoropyridines with 1,2-propanediol offers a direct route to key intermediates for the development of novel therapeutic agents. This application note provides a detailed protocol for the synthesis of 1-(6-methylpyridin-2-yloxy)propan-2-ol through a nucleophilic aromatic substitution (SNAr) reaction. We will delve into the mechanistic underpinnings of this transformation, discuss the rationale behind the chosen reaction conditions, and provide a comprehensive guide to the execution, workup, and characterization of the target compound.

The core of this protocol lies in the high reactivity of 2-fluoropyridines in SNAr reactions. The strong electron-withdrawing effect of the pyridine nitrogen and the fluorine atom activates the C2 position for nucleophilic attack. Fluorine's high electronegativity, paradoxically, makes it an excellent leaving group in this context because the rate-determining step is the initial attack of the nucleophile, not the cleavage of the carbon-halogen bond[1].

Reaction Mechanism and Chemoselectivity

The reaction proceeds via a two-step addition-elimination mechanism, characteristic of SNAr reactions.

  • Step 1: Nucleophilic Attack: The alkoxide, generated in situ from 1,2-propanediol and a strong base, attacks the electron-deficient carbon atom at the C2 position of the 2-fluoro-6-methylpyridine. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Step 2: Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the elimination of the fluoride ion, which is a good leaving group in this context, to yield the final ether product.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex cluster_product Product Reactants 2-Fluoro-6-methylpyridine + 1,2-Propanediol (alkoxide) Intermediate Resonance-Stabilized Anionic Intermediate Reactants->Intermediate Nucleophilic Attack Product 1-(6-Methylpyridin-2-yloxy)propan-2-ol + F⁻ Intermediate->Product Elimination of F⁻ Protocol_Workflow cluster_reaction_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A 1. Add KOtBu to a dry flask under inert atmosphere. B 2. Add anhydrous THF and stir to dissolve. A->B C 3. Add 1,2-propanediol dropwise. B->C D 4. Add 2-fluoro-6-methylpyridine. C->D E 5. Heat the reaction mixture to 50 °C. D->E F 6. Monitor reaction progress by TLC. E->F G 7. Cool the reaction to room temperature. F->G H 8. Quench with water. G->H I 9. Extract with ethyl acetate. H->I J 10. Wash the organic layer with brine. I->J K 11. Dry over anhydrous Na₂SO₄. J->K L 12. Concentrate under reduced pressure. K->L M 13. Purify the crude product by column chromatography. L->M

Sources

1-(6-Methylpyridin-2-yloxy)propan-2-ol as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to serve as a definitive technical guide for the synthesis, quality control, and pharmaceutical application of 1-(6-Methylpyridin-2-yloxy)propan-2-ol .

High-Fidelity Synthesis & Regioselective Control in Pyridine Scaffolds

Executive Summary & Chemical Profile

1-(6-Methylpyridin-2-yloxy)propan-2-ol (CAS: 66120-51-2 ) is a specialized heterocyclic building block used in the development of Kinase Inhibitors , GPCR Ligands (specifically nicotinic acetylcholine receptors), and CNS-active agents .

Its structural significance lies in the ether linkage at the 2-position of the pyridine ring. Unlike the thermodynamically favored N-alkylation (which yields a pyridone), this molecule represents the O-alkylated kinetic product. This distinction is critical in medicinal chemistry, as the O-linked moiety significantly alters the hydrogen bond acceptor/donor profile (logP and pKa) compared to its N-linked isomer, influencing bioavailability and target binding affinity.

Chemical Identity Table
ParameterSpecification
IUPAC Name 1-[(6-Methylpyridin-2-yl)oxy]propan-2-ol
CAS Number 66120-51-2
Molecular Formula C

H

NO
Molecular Weight 167.21 g/mol
Physical State Colorless to pale yellow viscous oil
Solubility Soluble in Methanol, DCM, DMSO; Sparingly soluble in water
pKa (Calculated) ~3.8 (Pyridine nitrogen)
Key Impurity 1-(6-Methyl-2-oxo-1,2-dihydropyridin-1-yl)propan-2-ol (N-isomer)

Synthesis Protocol: Regioselective O-Alkylation

Challenge: The starting material, 6-methyl-2-pyridone (tautomer of 2-hydroxy-6-methylpyridine), is an ambident nucleophile. Standard alkylation with propylene oxide or halohydrins typically favors N-alkylation (forming the pyridone) due to the aromaticity of the lactam form. Solution: To force O-alkylation , the protocol utilizes Silver Carbonate (Ag


CO

)
or a hard base (e.g., NaH) in a polar aprotic solvent to coordinate the nitrogen and expose the oxygen nucleophile, or exploits the Mitsunobu reaction conditions if starting from a diol.

The following protocol describes the Epoxide Ring Opening route, optimized for O-selectivity.

Reagents & Equipment[3][4][5]
  • Precursor: 2-Hydroxy-6-methylpyridine (6-Methyl-2-pyridone).[1]

  • Reagent: Propylene Oxide (racemic or chiral).

  • Catalyst/Base: Cesium Carbonate (Cs

    
    CO
    
    
    
    ) or Silver Carbonate (Ag
    
    
    CO
    
    
    ) – Ag salts strongly favor O-alkylation.
  • Solvent: DMF (Anhydrous) or Toluene.[2]

  • Atmosphere: Nitrogen (

    
    ).[3]
    
Step-by-Step Methodology
  • Activation: Charge a dry 3-neck round-bottom flask with 2-Hydroxy-6-methylpyridine (1.0 eq) and Ag

    
    CO
    
    
    
    (0.6 eq) in anhydrous Toluene. Stir at room temperature for 30 minutes to form the silver salt complex.
  • Addition: Cool the mixture to 0°C. Add Propylene Oxide (1.5 eq) dropwise via a pressure-equalizing addition funnel.

    • Note: Propylene oxide is volatile (bp 34°C); use a reflux condenser cooled to -10°C.

  • Reaction: Heat the mixture to 60°C in a sealed vessel (pressure tube recommended) for 12–16 hours.

    • Mechanism:[4][5][6][7] The silver ion coordinates to the pyridine nitrogen, blocking it and directing the nucleophilic attack from the oxygen atom to the epoxide ring.

  • Work-up:

    • Cool to room temperature.[3]

    • Filter through a Celite pad to remove silver salts. Wash the pad with Ethyl Acetate.

    • Concentrate the filtrate under reduced pressure.

  • Purification: The crude residue contains a mixture of O-isomer (Target) and N-isomer (Impurity).

    • Column Chromatography: Silica gel (230-400 mesh).[3]

    • Eluent: Gradient of Hexane:Ethyl Acetate (90:10

      
       60:40).
      
    • Separation: The O-isomer is typically less polar (higher

      
      ) than the N-isomer.
      
Synthesis Workflow Diagram

SynthesisPath Start 6-Methyl-2-pyridone (Ambident Nucleophile) Cond Ag2CO3 / Toluene 60°C, Sealed Tube Start->Cond Reagent Propylene Oxide (Epoxide) Reagent->Cond Inter Transition State (Ag-coordinated Nitrogen) Cond->Inter Coordination ProductO TARGET: O-Alkylated 1-(6-Methylpyridin-2-yloxy)propan-2-ol (Kinetic Product) Inter->ProductO Major Path (Ag-Directed) ProductN IMPURITY: N-Alkylated N-(2-hydroxypropyl)pyridone (Thermodynamic Product) Inter->ProductN Minor Path

Caption: Reaction pathway illustrating the silver-mediated regioselective control to favor O-alkylation over N-alkylation.

Analytical Specifications & Quality Control

Distinguishing the O-isomer from the N-isomer is the critical QC step.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 270 nm (Pyridine absorption).

  • Retention Time Reference:

    • N-Isomer (Impurity): Elutes earlier (more polar).

    • O-Isomer (Target): Elutes later (less polar, aromatic character retained).

NMR Characterization (Diagnostic Signals)
NucleusSignal (ppm)AssignmentDiagnostic Feature

H NMR
3.8 - 4.2 (m, 2H)-O-CH

-CH-
The O-methylene protons are deshielded (~4.0 ppm) compared to N-methylene (~3.5 ppm).

C NMR
~163.0C-2 (Pyridine)Typical shift for O-C=N carbon. The N-C=O carbonyl carbon in the impurity is typically ~165-170 ppm.

Pharmaceutical Applications

This intermediate functions as a bioisostere and pharmacophore in two primary areas:

A. Kinase Inhibitors

The 2-alkoxypyridine moiety mimics the adenine ring of ATP. The ether oxygen acts as a hydrogen bond acceptor, while the pyridine nitrogen can interact with the "hinge region" of kinase enzymes.

  • Role: Improves solubility and metabolic stability compared to phenyl ethers.

  • Example Class: Used in the synthesis of Type II kinase inhibitors where the "tail" (propanol chain) extends into the solvent-exposed region or hydrophobic back-pocket.

B. Nicotinic Acetylcholine Receptor (nAChR) Ligands

Pyridine ethers are classical scaffolds for nAChR agonists (e.g., related to ABT-418 or A-85380 structures).

  • Mechanism: The pyridine nitrogen interacts with the cation-pi site (Trp) in the receptor, while the ether oxygen positions the chiral tail to interact with auxiliary binding pockets, modulating selectivity between

    
     and 
    
    
    
    subtypes.
Therapeutic Workflow Diagram

Applications cluster_uses Downstream Applications Intermediate 1-(6-Methylpyridin-2-yloxy)propan-2-ol Kinase Kinase Inhibitors (Hinge Binder) Intermediate->Kinase Derivatization of OH GPCR nAChR Modulators (CNS Disorders) Intermediate->GPCR Scaffold Inc. Chiral Chiral Ligands (Asymmetric Catalysis) Intermediate->Chiral Resolution of (R)/(S)

Caption: Downstream utility of the intermediate in diverse medicinal chemistry campaigns.

Handling & Stability

  • Storage: Store at 2-8°C under inert atmosphere (Argon). The ether linkage is stable, but the pyridine ring can oxidize to the N-oxide if exposed to light and air for prolonged periods.

  • Safety: Irritant. Wear gloves and safety goggles. Avoid inhalation of vapors.

  • Stability: Stable to basic hydrolysis. Acidic conditions (strong acid + heat) may cleave the ether linkage back to the pyridone.

References

  • Sigma-Aldrich. 1-(6-Methyl-2-pyridinyl)-2-propanol Product Entry. Available at:

  • PubChem. Compound Summary for CAS 66120-51-2. National Library of Medicine. Available at:

  • Clegg, W. et al. (2004).[8] 6-Methyl-2-pyridone pentahydrate and its coordination chemistry. Acta Crystallographica. (Context for starting material reactivity).

  • Doherty, S. et al. (2004).[8] Activation of N-alkoxyalkyl-β-ketoimines with propylene oxide. Organometallics, 23, 2382–2388.[8] (Context for propylene oxide ring opening mechanisms).

  • Santa Cruz Biotechnology. 1-(6-methylpyridin-2-yl)propan-2-ol Product Data. Available at:

Sources

Synthesis of beta-blocker analogs using 1-(6-methylpyridin-2-yloxy)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and medicinal chemists focusing on the synthesis of beta-adrenergic receptor antagonists (beta-blockers) containing a pyridine scaffold.

Part 1: Introduction & Strategic Overview

The synthesis of beta-blockers typically targets the aryloxypropanolamine pharmacophore (


). While phenyl-based beta-blockers (e.g., Propranolol) are standard, introducing a pyridine ring  (specifically 6-methylpyridine) alters physicochemical properties such as lipophilicity (

), metabolic stability, and pKa.

Critical Nomenclature Clarification: The specific chemical name provided in the topic—1-(6-methylpyridin-2-yloxy)propan-2-ol—technically describes a molecule with a terminal methyl group (


) at the C3 position. This molecule lacks the necessary leaving group or amine functionality required for beta-adrenergic activity.
  • Interpretation: This guide assumes the user intends to synthesize amino-alcohol beta-blocker analogs derived from the activated forms of this core, specifically via the epoxide (glycidyl ether) or chlorohydrin intermediates.

The Synthetic Challenge: Regioselectivity (O- vs. N-Alkylation) The 6-methyl-2-pyridinol starting material exists in tautomeric equilibrium with 6-methyl-2-pyridone.

  • N-Alkylation (Undesired): Favored by soft electrophiles and polar protic solvents, leading to the thermodynamically stable pyridone derivative (non-active).

  • O-Alkylation (Desired): Required to build the beta-blocker ether linkage. This protocol utilizes hard electrophiles (Epichlorohydrin) and specific base/solvent combinations to maximize O-selectivity.

Part 2: Reaction Pathway & Mechanism

The synthesis proceeds in two distinct stages:

  • Scaffold Construction: O-alkylation of 6-methyl-2-pyridinol with epichlorohydrin to form the epoxide intermediate.

  • Aminolysis: Ring-opening of the epoxide with an amine (e.g., isopropylamine) to yield the final beta-blocker.

Visual Pathway Analysis

BetaBlockerSynthesis Start 6-Methyl-2-Pyridinol (Tautomeric Mixture) Condition1 Base: K2CO3 or Cs2CO3 Solvent: Acetone/ACN Start->Condition1 Reagent1 Epichlorohydrin (Excess) Reagent1->Condition1 Intermed_O KEY INTERMEDIATE 1-(6-methylpyridin-2-yloxy)- 2,3-epoxypropane (O-Alkylated) Condition1->Intermed_O Major Path (O-Attack) Intermed_N Side Product N-Alkylated Pyridone Condition1->Intermed_N Minor Path (N-Attack) FinalProduct TARGET BETA-BLOCKER 1-(6-methylpyridin-2-yloxy)- 3-(alkylamino)propan-2-ol Intermed_O->FinalProduct Ring Opening (SN2) Reagent2 Amine (R-NH2) (e.g., Isopropylamine) Reagent2->FinalProduct

Figure 1: Reaction scheme illustrating the critical bifurcation between O- and N-alkylation and the subsequent aminolysis to the target beta-blocker.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of the Epoxide Intermediate

Target: 1-((6-methylpyridin-2-yl)oxy)-2,3-epoxypropane

Rationale: Using a large excess of epichlorohydrin serves two purposes: it acts as the solvent to solubilize the reagents and statistically favors mono-alkylation over polymerization.

Materials:

  • 6-Methyl-2-pyridinol (10.0 mmol, 1.09 g)

  • Epichlorohydrin (100.0 mmol, 9.25 g) – Caution: Carcinogen/Lachrymator

  • Potassium Carbonate (

    
    ), anhydrous (20.0 mmol, 2.76 g)
    
  • Solvent: Acetonitrile (ACN) or Acetone (dry).

Step-by-Step Methodology:

  • Preparation: In a dry 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 6-methyl-2-pyridinol (1.0 eq) and anhydrous

    
     (2.0 eq) in Acetonitrile (20 mL).
    
    • Note: If high N-alkylation is observed in test runs, switch base to Cesium Carbonate (

      
      )  or add 10 mol% 18-Crown-6  to increase the nucleophilicity of the oxygen anion.
      
  • Addition: Add Epichlorohydrin (10.0 eq) in a single portion.

  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Monitoring: Check TLC (SiO2, 30% EtOAc/Hexane). The starting pyridinol (

      
      ) should disappear; the O-alkylated epoxide (
      
      
      
      ) and N-alkylated byproduct (
      
      
      ) will appear.
  • Work-up:

    • Cool to room temperature.[1][2] Filter off the inorganic salts (

      
      ).
      
    • Concentrate the filtrate under reduced pressure to remove solvent and excess epichlorohydrin.

    • Critical Purification: The residue is often a mixture of O- and N-isomers. Purify via Flash Column Chromatography (Silica Gel, Gradient 0-30% EtOAc in Hexanes). The O-alkylated product elutes first (less polar).

Validation Criteria (Self-Check):

  • 1H NMR (CDCl3): Look for the epoxide protons at

    
     2.7–2.9 ppm (multiplets) and 3.3 ppm. The pyridine ring protons should show shifts characteristic of O-substitution (doublet at 
    
    
    
    6.6 ppm) rather than N-substitution (doublet at
    
    
    6.4 ppm).
Protocol B: Aminolysis to Final Beta-Blocker

Target: 1-(isopropylamino)-3-((6-methylpyridin-2-yl)oxy)propan-2-ol

Rationale: The epoxide ring opening is regioselective, attacking the less hindered terminal carbon. A large excess of amine prevents the formation of the tertiary amine (bis-alkylation).

Materials:

  • Purified Epoxide Intermediate (from Protocol A) (5.0 mmol)

  • Isopropylamine (50.0 mmol) – Large Excess

  • Solvent: Methanol or Ethanol (10 mL)

Step-by-Step Methodology:

  • Reaction: Dissolve the epoxide (5.0 mmol) in Methanol (10 mL). Add Isopropylamine (50.0 mmol) dropwise.

  • Conditions: Stir at room temperature for 12–18 hours.

    • Optimization: If reaction is slow, heat to

      
       in a sealed pressure tube (Caution: vapor pressure).
      
  • Work-up:

    • Concentrate the mixture in vacuo to remove solvent and excess amine.

    • The residue is the crude amino-alcohol.

  • Purification (Acid-Base Extraction):

    • Dissolve crude residue in Ethyl Acetate (20 mL).

    • Extract with 1M HCl (3 x 10 mL). The product (basic amine) moves to the aqueous layer; neutral impurities (unreacted epoxide) stay in organics.

    • Wash the aqueous layer once with fresh Ethyl Acetate.

    • Basify the aqueous layer to pH 12 using 4M NaOH (cool in ice bath).

    • Extract the cloudy aqueous mixture with Dichloromethane (DCM) (3 x 15 mL).

    • Dry combined DCM layers over

      
      , filter, and evaporate to yield the pure free base.
      

Part 4: Analytical Data & Troubleshooting

Table 1: Troubleshooting the Synthesis

IssueProbable CauseCorrective Action
Low Yield (Step 1) High N-Alkylation (Pyridone formation)Switch solvent to Toluene/Ag2CO3 (Silver salts favor O-alkylation) [1].
Polymerization Incomplete removal of EpichlorohydrinEnsure high vacuum evaporation (< 5 mbar) at

.
Bis-alkylation (Step 2) Insufficient AmineIncrease Isopropylamine ratio to >10 equivalents.
Product Purity Incomplete separation of isomersUse Acid-Base extraction (Protocol B, Step 4) to isolate the amine product.
Experimental Workflow Diagram

Workflow Start Start: 6-Methyl-2-Pyridinol Step1 Step 1: O-Alkylation (+ Epichlorohydrin, K2CO3, ACN) Start->Step1 Check1 QC: TLC Check (Isomer Separation?) Step1->Check1 Purify1 Column Chromatography Isolate O-Isomer Check1->Purify1 Mixture Detected Step2 Step 2: Aminolysis (+ Isopropylamine, MeOH) Check1->Step2 Pure O-Isomer (Rare) Purify1->Step2 Workup Workup: Evaporation Step2->Workup Extract Purification: Acid-Base Extraction (HCl wash -> NaOH basify -> DCM extract) Workup->Extract Final Final Product: Beta-Blocker Analog (Free Base or HCl Salt) Extract->Final

Figure 2: Operational workflow for the synthesis and purification of pyridine-based beta-blockers.

References

  • Regioselectivity in Pyridone Alkylation

    • Title: N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determin
    • Source: Bioorganic & Medicinal Chemistry Letters, 2013.
    • URL:[Link]

  • General Beta-Blocker Synthesis (Epichlorohydrin Route)

    • Title: A Comprehensive Review on Beta Blockers Synthesis Methods.
    • Source: Journal of Medicinal and Medical Chemistry.
    • URL:[Link] (General Reference for Epichlorohydrin mechanism).

  • Green Chemistry Approaches (Micellar Media)

    • Title: Environmentally Benign Synthetic Protocol for O-Alkylation of β-Naphthols and Hydroxy Pyridines.
    • Source: Scientific Research Publishing, 2012.
    • URL:[Link]

  • Analytical Characterization

    • Title: Synthesis and pharmacology of potential beta-blockers.
    • Source: National Institutes of Health (NIH) / PubMed.
    • URL:[Link] (Search Term: "Pyridyloxy propanolamine synthesis").

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Alkoxypyridine Synthesis via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-alkoxypyridines. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions (FAQs) related to the synthesis of 2-alkoxypyridines via nucleophilic aromatic substitution (SNAr). Our goal is to empower you with the knowledge to overcome common challenges and improve the yield and purity of your target compounds.

Introduction: The SNAr Pathway to 2-Alkoxypyridines

The synthesis of 2-alkoxypyridines is a cornerstone in the development of pharmaceuticals and functional materials. The nucleophilic aromatic substitution (SNAr) reaction is a common and effective method for their preparation, typically involving the displacement of a halide from a 2-halopyridine with an alkoxide nucleophile. The pyridine ring's inherent electron-deficient nature, a consequence of the electronegative nitrogen atom, facilitates this reaction by stabilizing the negatively charged intermediate.[1][2][3]

The reaction generally proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[3][4] The stability of this intermediate is a critical factor influencing the reaction rate and is significantly enhanced by the presence of electron-withdrawing groups on the pyridine ring.[1]

Caption: Decision tree for troubleshooting low yields.

Question 2: I am observing significant side product formation. What are the common side reactions and how can I mitigate them?

The formation of byproducts can significantly reduce the yield and complicate the purification of the desired 2-alkoxypyridine.

1. N-Alkylation of 2-Pyridone:

  • Causality: 2-Hydroxypyridine exists in equilibrium with its tautomer, 2-pyridone. Under basic conditions, deprotonation can occur at either the oxygen or the nitrogen atom, leading to ambident nucleophiles. While O-alkylation is often the desired pathway to 2-alkoxypyridines, competitive N-alkylation can lead to the formation of N-alkyl-2-pyridones. [5]* Mitigation:

    • Base and Solvent Choice: The choice of base and solvent can influence the O/N alkylation ratio. Harder cations (like Na⁺ from NaH) tend to favor O-alkylation, while softer cations might favor N-alkylation. Polar aprotic solvents generally favor O-alkylation.

    • Phase-Transfer Catalysis: The use of tetraalkylammonium salts as phase-transfer catalysts can promote selective N-alkylation in some cases, so careful selection of reaction conditions is necessary if O-alkylation is the desired outcome. [6] 2. Elimination Reactions:

  • Causality: When using bulky alkoxides, which are also strong bases, an E2 elimination pathway can compete with the SNAr reaction, especially if there are abstractable protons on a side chain of the pyridine ring. [7]* Mitigation:

    • Temperature Control: Lowering the reaction temperature can favor the substitution reaction over elimination.

    • Choice of Base: Using a less hindered base, if possible, can reduce the likelihood of elimination.

Frequently Asked Questions (FAQs)

Q1: What is the optimal choice of base for generating the alkoxide?

The optimal base depends on the pKa of the alcohol and the sensitivity of the substrate.

BaseTypical Solvent(s)AdvantagesDisadvantages
Sodium Hydride (NaH) THF, DMF, DMSOHighly effective for a wide range of alcohols; reaction is often irreversible.Flammable solid, requires careful handling under inert atmosphere.
Potassium tert-Butoxide (KOtBu) THF, t-BuOHStrong, non-nucleophilic base; readily available.Can promote elimination side reactions with some substrates.
Sodium/Potassium Methoxide/Ethoxide Corresponding Alcohol, DMFCommercially available or easily prepared.Can lead to trans-etherification if the desired alcohol is different.
Potassium Carbonate (K₂CO₃) DMF, AcetonitrileMilder, easier to handle, and less expensive than hydrides. [8]May require higher temperatures and longer reaction times.
Cesium Carbonate (Cs₂CO₃) DMF, AcetonitrileMore soluble and often more effective than K₂CO₃.More expensive.

Q2: How does the choice of solvent affect the reaction?

The solvent has a profound impact on the reaction rate and outcome.

SolventPropertiesRole in SNAr
DMF, DMSO, NMP Polar aprotic, high boiling pointExcellent for SNAr; stabilize the Meisenheimer complex and solvate the cation of the alkoxide. [1]
THF, Dioxane Ethereal, lower boiling pointGood for reactions with strong bases like NaH at moderate temperatures.
Alcohols (e.g., MeOH, EtOH) Polar proticCan serve as both solvent and nucleophile source when using the corresponding alkoxide.

Q3: Can phase-transfer catalysis (PTC) improve my reaction?

Yes, PTC can be a powerful tool, especially in biphasic systems or when using solid inorganic bases like K₂CO₃. [9]

  • Mechanism: A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transfer of the alkoxide from the aqueous or solid phase to the organic phase where the 2-halopyridine is dissolved. [10]* Advantages:

    • Allows the use of inexpensive inorganic bases.

    • Can lead to milder reaction conditions.

    • May improve yields by accelerating the reaction rate. [11][12]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Alkoxypyridines using Sodium Hydride

This protocol is suitable for primary and secondary alcohols.

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the alcohol (1.2 equivalents) and anhydrous DMF (or THF).

  • Alkoxide Formation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.3 equivalents) portion-wise.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. Add the 2-halopyridine (1.0 equivalent) neat or as a solution in the reaction solvent.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature and cautiously quench with a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or distillation.

Protocol 2: Synthesis of 2-Alkoxypyridines using Potassium Carbonate

This protocol is a milder alternative, suitable for a range of substrates.

  • Setup: To a round-bottom flask, add the 2-halopyridine (1.0 equivalent), the alcohol (1.5 equivalents), potassium carbonate (2.0 equivalents), and DMF.

  • Reaction: Heat the mixture with vigorous stirring to 100-140 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography or distillation.

References

Sources

Technical Support Center: Regioselectivity in the Alkylation of 2-Hydroxy-6-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for controlling the alkylation of 2-hydroxy-6-methylpyridine. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with regioselectivity in their synthetic routes. Here, we move beyond simple protocols to explain the underlying principles that govern whether alkylation occurs at the nitrogen (N) or oxygen (O) atom, providing you with the knowledge to troubleshoot and optimize your reactions effectively.

Part 1: Understanding the Core Challenge: Tautomerism and Ambident Reactivity

Why is controlling the alkylation of 2-hydroxy-6-methylpyridine so challenging?

The primary challenge stems from the fact that 2-hydroxy-6-methylpyridine exists in a tautomeric equilibrium with its corresponding 2-pyridone form, 6-methyl-2(1H)-pyridone.[1][2][3] While the hydroxypyridine form is aromatic, the pyridone form is often thermodynamically more stable, though the exact equilibrium can be influenced by the solvent and other conditions.[2][3][4]

This equilibrium means that the corresponding anion, generated upon deprotonation with a base, is an ambident nucleophile . It possesses two reactive sites: the exocyclic oxygen and the ring nitrogen. The reaction of this anion with an electrophile (like an alkyl halide) can therefore lead to two different products: the O-alkylated product (2-alkoxy-6-methylpyridine) or the N-alkylated product (1-alkyl-6-methyl-2(1H)-pyridone). Your reaction conditions directly dictate the ratio of these two products.

Tautomerism cluster_0 Tautomeric Equilibrium 2-hydroxy 2-Hydroxy-6-methylpyridine (Aromatic Form) 2-pyridone 6-Methyl-2(1H)-pyridone (Pyridone Form) 2-hydroxy->2-pyridone

Caption: Tautomeric equilibrium of the starting material.

Part 2: Key Factors Influencing O- vs. N-Alkylation Selectivity

Controlling the outcome of this reaction is a classic case of manipulating kinetic versus thermodynamic control and applying principles like the Hard-Soft Acid-Base (HSAB) theory.[5][6][7]

  • Kinetic vs. Thermodynamic Control :

    • Kinetic Product : The product that forms the fastest, via the lowest activation energy pathway.[7]

    • Thermodynamic Product : The most stable product. Given enough energy (e.g., higher temperatures) and/or time for the reaction to equilibrate, this product will predominate.[6] In many cases for this system, O-alkylation is the kinetic product, while the N-alkylated pyridone is the more stable thermodynamic product.

  • Hard-Soft Acid-Base (HSAB) Theory : This principle states that hard acids prefer to react with hard bases, and soft acids prefer to react with soft bases.[5][8][9][10]

    • The Nucleophile : In the pyridone anion, the oxygen atom is a "harder" nucleophilic center (higher electronegativity, less polarizable), while the nitrogen atom is a "softer" center (less electronegative, more polarizable).[10]

    • The Electrophile (Alkylating Agent) : Alkylating agents can also be classified as hard or soft. For example, dimethyl sulfate is a hard electrophile, while methyl iodide is a soft electrophile.

By strategically choosing your base, solvent, alkylating agent, and temperature, you can favor one pathway over the other.

Summary of Influencing Factors
FactorFavors N-Alkylation (Softer Nitrogen)Favors O-Alkylation (Harder Oxygen)Rationale
Base/Counterion Weaker bases (e.g., K₂CO₃, Cs₂CO₃). Soft counterions (Ag⁺).Strong bases (e.g., NaH, LDA). Hard counterions (Li⁺, Na⁺).Hard counterions associate strongly with the hard oxygen, leaving the nitrogen more available for attack. Silver salts often favor O-alkylation due to Ag⁺ coordinating with the halide leaving group.[11]
Alkylating Agent Soft electrophiles (e.g., R-I, R-Br, allyl/benzyl halides).[12]Hard electrophiles (e.g., R-OTs, R₂SO₄, R-OTf).[11]Follows the HSAB principle: soft-soft (N + R-I) and hard-hard (O + R₂SO₄) interactions are favored.
Solvent Polar aprotic solvents (e.g., DMF, DMSO, Acetone).Polar protic solvents (e.g., Ethanol, Water).Protic solvents can hydrogen-bond with the oxygen atom, making it less nucleophilic and favoring N-alkylation. Aprotic solvents leave the more charge-dense oxygen available.
Temperature Higher temperatures, longer reaction times.Lower temperatures, shorter reaction times.N-alkylation often leads to the more thermodynamically stable product. Higher temperatures allow the reaction to overcome the activation barrier to the thermodynamic product or for the kinetic (O-alkyl) product to revert and rearrange.[6][13]

Part 3: Troubleshooting Guide & FAQs

This section provides direct answers and protocols for common experimental challenges.

Troubleshooting_Workflow start What is your desired product? n_alk N-Alkylated Product (1-Alkyl-6-methyl-2-pyridone) start->n_alk o_alk O-Alkylated Product (2-Alkoxy-6-methylpyridine) start->o_alk n_base Choose Base: K₂CO₃ or Cs₂CO₃ n_alk->n_base o_base Choose Base: NaH or Ag₂CO₃ o_alk->o_base n_solvent Choose Solvent: DMF or Acetonitrile n_base->n_solvent n_agent Choose Alkylating Agent: Alkyl Iodide or Bromide (Soft Electrophile) n_solvent->n_agent n_temp Set Temperature: Moderate to High (e.g., 70-100 °C) n_agent->n_temp n_protocol Follow Protocol for N-Alkylation n_temp->n_protocol o_solvent Choose Solvent: THF or Dichloromethane o_base->o_solvent o_agent Choose Alkylating Agent: Alkyl Tosylate or Sulfate (Hard Electrophile) o_solvent->o_agent o_temp Set Temperature: Low (e.g., 0 °C to RT) o_agent->o_temp o_protocol Follow Protocol for O-Alkylation o_temp->o_protocol

Caption: Decision workflow for selecting reaction conditions.

Section 3.1: Maximizing N-Alkylation

Question: My reaction yields a mixture of products, but I need the N-alkylated pyridone. How can I improve the selectivity?

Answer: To favor N-alkylation, you need to create conditions that align with a thermodynamically controlled reaction or that utilize a soft-soft interaction according to HSAB theory.

Troubleshooting Steps & Protocol:

  • Switch to a Softer Alkylating Agent: If you are using an alkyl tosylate or sulfate, switch to an alkyl iodide or bromide. This is the most critical change to favor the soft-soft (N-alkylation) interaction.

  • Use a Weaker Base and Aprotic Solvent: A combination of potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile is highly effective.[13] Cesium salts, in particular, are known to promote N-alkylation.[14]

  • Increase the Temperature: Running the reaction at a higher temperature (e.g., 70-100 °C) will favor the more stable thermodynamic product, which is the N-alkylated pyridone.

  • Consider Catalyst- and Base-Free Conditions: A noteworthy method involves reacting the hydroxypyridine directly with an organohalide at elevated temperatures without any base or catalyst. This approach has shown exceptional (>99%) selectivity for N-alkylation, proceeding through an initial O-alkylation followed by an in-situ rearrangement to the more stable N-alkyl product.[15][16]

Exemplary Protocol for High N-Selectivity:

  • To a solution of 2-hydroxy-6-methylpyridine (1.0 eq) in anhydrous DMF (0.2 M), add potassium carbonate (1.5 eq).

  • Add the alkyl iodide or bromide (1.1 eq) to the suspension.

  • Heat the reaction mixture to 80 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Section 3.2: Maximizing O-Alkylation

Question: I am trying to synthesize the 2-alkoxypyridine derivative but keep getting the N-alkylated isomer as the major product. What should I do?

Answer: To favor O-alkylation, you must create conditions that promote the kinetically controlled pathway and utilize a hard-hard interaction based on HSAB theory.

Troubleshooting Steps & Protocol:

  • Use a Hard Alkylating Agent: This is crucial. Use reagents like dimethyl sulfate, diethyl sulfate, or an alkyl tosylate (R-OTs).[11] These hard electrophiles will preferentially react with the hard oxygen nucleophile.

  • Employ a Strong, Hard Base: Use a strong base with a hard counterion, such as sodium hydride (NaH). The hard Na⁺ cation will coordinate to the hard oxygen atom, activating it for alkylation.

  • Keep the Temperature Low: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to favor the kinetic product. Higher temperatures risk isomerization to the more stable N-alkylated product.

  • Consider Specialized Reagents: For challenging substrates, methods using TfOH-catalyzed carbenoid insertion from diazo compounds have shown exceptional O-selectivity (>99:1).[17][18] Another approach involves visible-light-promoted reactions with α-aryldiazoacetates, which also provide excellent O-selectivity.[19]

Exemplary Protocol for High O-Selectivity:

  • Suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF (0.2 M) under an inert atmosphere (N₂ or Ar) in a flask cooled to 0 °C.

  • Slowly add a solution of 2-hydroxy-6-methylpyridine (1.0 eq) in anhydrous THF.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkyl tosylate or dialkyl sulfate (1.1 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by column chromatography.

References

  • Nucleophilic Attack at the Pyridine Nitrogen Atom in a Bis(imino)pyridine System: The Local Hard and Soft Acids and Bases Principle Perspective. SciELO México. [Link]

  • A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. ResearchGate. [Link]

  • P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. Organic Chemistry Portal. [Link]

  • HARD AND SOFT ACIDS AND BASES (HSAB). Bhavan's College. [Link]

  • Hard-Soft Acid-Base Theory. University of Massachusetts Lowell. [Link]

  • Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. ResearchGate. [Link]

  • Mild and Regioselective N-Alkylation of 2-Pyridones in Water. ResearchGate. [Link]

  • Mild and Regioselective N-Alkylation of 2-Pyridones in Water. ResearchGate. [Link]

  • Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines. ACS Publications. [Link]

  • Selective N-Alkylation of 2-Pyridones. Synfacts. [Link]

  • A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. PMC. [Link]

  • The Investigation of the Alkylation Reactions of Hydroxy and En‐Oximes with Some Halohydrins and Epoxides. ResearchGate. [Link]

  • Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. ACS Publications. [Link]

  • Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. ResearchGate. [Link]

  • HSAB Principle-Applications-Pearson's Hard Soft Acid Base Concept. Adi Chemistry. [Link]

  • I. ALKYLATION STUDIES OF 2-HYDROXYPYRIDINE DERIVATIVES. II. THERMOLYSISOF 4-ALKOXYPYRIDINE-1-OXIDE. ProQuest. [Link]

  • The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. SciSpace. [Link]

  • HSAB theory. Wikipedia. [Link]

  • The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. PubMed. [Link]

  • Mild and Regioselective N-Alkylation of 2-Pyridones in Water. ACS Publications. [Link]

  • Regioselective O-Alkylation of 2-Pyridones by TfOH- Catalyzed Carbenoid Insertion. The Royal Society of Chemistry. [Link]

  • O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. ScienceDirect. [Link]

  • O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. Semantic Scholar. [Link]

  • CsF in Organic Synthesis. Tuning of N- or O-Alkylation of 2-Pyridone. Semantic Scholar. [Link]

  • Environmentally Benign Synthetic Protocol for O-Alkylation of β-Naphthols and Hydroxy Pyridines in Aqueous Micellar Media. SCIRP. [Link]

  • Thermodynamic and kinetic reaction control. Wikipedia. [Link]

  • A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone. ResearchGate. [Link]

  • Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]

  • The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. PMC. [Link]

  • Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. ACS Publications. [Link]

  • Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion. The Royal Society of Chemistry. [Link]

  • One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. MDPI. [Link]

  • Overcoming the Challenges Towards Selective C(6)-H Alkylation of 2- Pyridone with Maleimide through Mn(I). SciSpace. [Link]

  • Preparation of N-alkylated pyridones via selective N-alkylation of 2-alkoxypyridines on solid phase. PubMed. [Link]

  • Visible-light-promoted selective O-alkylation of 2-pyridones with α-aryldiazoacetates. The Royal Society of Chemistry. [Link]

  • Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Chemistry Portal. [Link]

Sources

Troubleshooting low conversion in 2-chloro-6-methylpyridine etherification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing stalled kinetics or low conversion rates during the nucleophilic aromatic substitution (SNAr) etherification of 2-chloro-6-methylpyridine.

Unlike unsubstituted 2-chloropyridines, the addition of a 6-methyl group introduces specific electronic and steric variables that fundamentally alter the reaction's thermodynamic landscape. This guide synthesizes mechanistic causality, quantitative kinetic data, and self-validating protocols to help you optimize your workflows.

Workflow Visualization: Diagnostic Decision Tree

SNAr_Troubleshooting Start Low Conversion in 2-chloro-6-methylpyridine Etherification CheckWater Is the system rigorously dry? (<50 ppm) Start->CheckWater WaterNo Hydrolysis Side Reaction: Forms 6-methylpyridin-2-ol CheckWater->WaterNo No CheckBase Is the base strong enough? (e.g., KOtBu, NaH) CheckWater->CheckBase Yes BaseNo Incomplete Alkoxide Formation: Nucleophile is too weak CheckBase->BaseNo No CheckSolvent Using polar aprotic solvent? (DMSO/DMF) CheckBase->CheckSolvent Yes SolventNo Poor Solvation: Alkoxide nucleophilicity suppressed CheckSolvent->SolventNo No CheckTemp Is Temperature ≥ 80°C? CheckSolvent->CheckTemp Yes TempNo Insufficient Thermal Energy: Cannot overcome ΔG‡ CheckTemp->TempNo No Success Optimize via Pd/Cu Catalysis (Ullmann/Buchwald-Hartwig) CheckTemp->Success Yes

Figure 1: Decision tree for troubleshooting SNAr etherification low conversion workflows.

Troubleshooting FAQs & Mechanistic Insights

Q1: Why is my etherification of 2-chloro-6-methylpyridine drastically slower than my control reaction with unsubstituted 2-chloropyridine? A1: The root cause is electronic deactivation combined with steric hindrance. The 6-methyl group exerts an electron-donating inductive effect (+I), which raises the energy of the pyridine ring's Lowest Unoccupied Molecular Orbital (LUMO). For an SNAr reaction to proceed, the nucleophile must donate electron density into this LUMO. A higher LUMO energy directly translates to a higher free energy of activation (ΔG‡). According to quantitative reactivity models developed by the Leitch group [1], the absolute rate constant for SNAr drops significantly when moving from 2-chloropyridine (ΔG‡ = 88.8 kJ/mol) to 2-chloro-6-methylpyridine. To overcome this, you must supply more thermal energy (increase the temperature) or switch to transition-metal catalysis.

Q2: I am observing a major byproduct with a mass corresponding to [M - Cl + OH]. What is causing this, and how do I prevent it? A2: You are observing competitive hydrolysis. Trace water in your solvent or hygroscopic reagents reacts with your strong base to form hydroxide ions (OH-). Hydroxide is a highly reactive, unhindered nucleophile that rapidly outcompetes bulkier alkoxides in the SNAr transition state, converting your starting material into 6-methylpyridin-2-ol. Causality: The steric bulk of the 6-methyl group slows down the attack of your desired alcohol, giving the smaller hydroxide ion a kinetic advantage. Solution: Ensure rigorously dry conditions. Titrate your solvents using Karl Fischer titration to ensure water content is below 50 ppm before use.

Q3: I am using potassium carbonate (K2CO3) with an aliphatic alcohol, but getting <5% conversion. Does the choice of base matter if my alcohol is in large excess? A3: Yes, the base is the most critical reagent for the nucleophile's activation. Aliphatic alcohols are weak nucleophiles and must be quantitatively deprotonated to their corresponding alkoxides to drive the SNAr mechanism. Weak bases like K2CO3 are thermodynamically incapable of fully deprotonating most aliphatic alcohols (pKa ~16). You must use a strong base such as Potassium tert-butoxide (KOtBu) or Sodium hydride (NaH) to ensure a high concentration of the active alkoxide nucleophile [1].

Q4: Can I use ethanol or methanol as a co-solvent to help dissolve my solid alcohol substrate? A4: No. Protic solvents strongly hydrogen-bond with the alkoxide nucleophile, creating a solvation shell that drastically reduces its nucleophilicity. SNAr reactions require polar aprotic solvents (e.g., DMSO, DMF, or NMP). These solvents effectively solvate the counter-cation (e.g., K+ or Na+) but leave the alkoxide anion "naked" and highly reactive, lowering the transition state energy barrier.

Quantitative Data: Kinetic Matrix for SNAr Optimization

The following table summarizes the causal relationship between reaction parameters and expected conversion, benchmarked against standard touchstone conditions[1].

ElectrophileNucleophileBaseSolventTemp (°C)Relative Reactivity ProfileExpected Conversion (4h)
2-ChloropyridineBenzyl alcoholKOtBuDMSO80Baseline (Fast)>99%
2-Chloro-6-methylpyridine Benzyl alcohol KOtBu DMSO 80 Sterically/Electronically Hindered ~45%
2-Chloro-6-methylpyridineBenzyl alcoholKOtBuDMSO110Thermally Overcome Barrier>95%
2-Chloro-6-methylpyridineBenzyl alcoholK2CO3DMSO80Incomplete Deprotonation<5%
2-Chloro-6-methylpyridineBenzyl alcoholKOtBuEtOH80Protic Solvation (Deactivated)<10%
Self-Validating Experimental Protocol

To ensure reproducibility and eliminate false negatives, use this self-validating protocol for the SNAr etherification of 2-chloro-6-methylpyridine using Benzyl Alcohol. This methodology incorporates built-in analytical checkpoints.

Objective: Synthesis of 2-(benzyloxy)-6-methylpyridine.

Step 1: Reagent & Solvent Validation

  • Action: Analyze anhydrous DMSO using a Karl Fischer titrator.

  • Validation Check: The water content must read <50 ppm. If it is higher, discard or re-dry the solvent over activated 3Å molecular sieves to prevent competitive hydrolysis.

Step 2: Quantitative Alkoxide Generation

  • Action: Inside a nitrogen-filled glovebox, add Potassium tert-butoxide (KOtBu, 1.5 equiv) to a reaction vial. Add anhydrous DMSO (to reach 0.5 M concentration), followed by Benzyl Alcohol (1.2 equiv). Stir at room temperature for 15 minutes.

  • Validation Check: The suspension should transition into a homogeneous, slightly yellow solution, confirming the quantitative formation of potassium benzyloxide.

Step 3: Electrophile & Internal Standard Addition

  • Action: Add 2-chloro-6-methylpyridine (1.0 equiv) to the active alkoxide solution. Immediately add exactly 0.5 equivalents of 1,3,5-trimethoxybenzene.

  • Validation Check: 1,3,5-trimethoxybenzene serves as an inert internal standard. Take a 50 µL baseline aliquot (t=0), quench in 950 µL of wet acetonitrile, and analyze via UPLC/HPLC. This establishes the baseline ratio of starting material to the internal standard.

Step 4: Thermal Activation and Kinetic Tracking

  • Action: Seal the vial, remove it from the glovebox, and heat to 110 °C in an oil bath or heating block.

  • Validation Check: Withdraw 50 µL aliquots at t=1h and t=4h. Quench and analyze via UPLC. Calculate the conversion by comparing the integration of the 2-chloro-6-methylpyridine peak against the internal standard. If conversion stalls at <50% between hour 1 and hour 4, the base has likely been quenched by atmospheric moisture ingress, necessitating a setup review.

Step 5: Workup and Isolation

  • Action: Cool the reaction to room temperature. Dilute with Ethyl Acetate and wash with water (3x) to remove DMSO and residual salts. Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.

References
  • Title: A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors Source: Chemical Science (Royal Society of Chemistry), 2022, 13, 13742-13752. URL: [Link]

Technical Support Center: Solving Solubility Issues of 1-(6-methylpyridin-2-yloxy)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for 1-(6-methylpyridin-2-yloxy)propan-2-ol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for solubility challenges encountered during experimentation. As specific experimental solubility data for this compound is not widely published, this guide synthesizes established principles of physical chemistry and pharmaceutical science to offer robust, field-proven strategies. We will explore the compound's structural attributes to predict its behavior and provide detailed, actionable protocols to overcome solubility hurdles.

Inferred Physicochemical Profile

To effectively troubleshoot, we must first understand the molecule. 1-(6-methylpyridin-2-yloxy)propan-2-ol has three key structural features that dictate its solubility:

  • Pyridine Ring : The nitrogen atom in the pyridine ring is basic and can accept a proton. This makes the molecule's overall charge and, consequently, its aqueous solubility, highly dependent on the pH of the solution. The pKa of the conjugate acid (the protonated form) is expected to be around 5.2, similar to other pyridinium ions.[1]

  • Propan-2-ol Group : This group contains a hydroxyl (-OH) moiety, which is polar and capable of forming hydrogen bonds with water. This feature contributes favorably to aqueous solubility.

  • Ether Linkage and Methyl Group : The ether linkage (-O-) is relatively polar, but the carbon backbone and the methyl group on the pyridine ring add lipophilic (oil-loving) character to the molecule, which tends to decrease water solubility.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter in the lab.

Q1: I tried to dissolve my compound directly in a neutral aqueous buffer (e.g., PBS pH 7.4), but it won't dissolve or forms a suspension. What's happening?

Answer:

This is expected behavior for a molecule with the structure of 1-(6-methylpyridin-2-yloxy)propan-2-ol. At neutral pH, the pyridine nitrogen is not protonated, and the molecule exists in its neutral, less soluble form. The lipophilic parts of the molecule dominate, leading to poor dissolution in water.

Immediate Action Plan:

  • Do Not Heat or Vigorously Shake: This can lead to the formation of an unstable, supersaturated solution or an amorphous precipitate that is difficult to work with.

  • Confirm the Issue: Visually inspect the solution for cloudiness, particulates, or an oily film.

  • Proceed to a systematic solubilization strategy. The first and most effective approach for this specific molecule is pH adjustment.

Q2: My compound precipitates out of solution when I dilute my organic stock (e.g., DMSO) into an aqueous buffer. How can I prevent this?

Answer:

This is a common issue known as "crashing out." The compound is highly soluble in the organic solvent (like DMSO) but becomes insoluble when the solvent environment abruptly changes to a predominantly aqueous one. The key is to employ a formulation strategy that keeps the compound stable in the aqueous phase.

Troubleshooting Workflow:

The following diagram outlines a systematic approach to resolving this issue, starting with the most recommended method for this compound.

G start Precipitation Observed (Compound 'crashes out') ph_adjust Strategy 1: pH Adjustment Is the experiment pH-sensitive? start->ph_adjust ph_yes Yes ph_adjust->ph_yes ph_no No ph_adjust->ph_no cosolvent Strategy 2: Co-solvency (e.g., PEG 400, Ethanol) ph_yes->cosolvent Consider alternatives cyclodextrin Strategy 3: Complexation (e.g., HP-β-CD) ph_yes->cyclodextrin Excellent for in-vivo surfactant Strategy 4: Surfactants (e.g., Tween® 80) ph_yes->surfactant If higher concentration needed protocol_ph Follow Protocol 1: Prepare Acidic Stock Solution ph_no->protocol_ph protocol_cosolvent Follow Protocol 2: Co-solvent Formulation cosolvent->protocol_cosolvent protocol_cyclo Follow Protocol 3: Cyclodextrin Formulation cyclodextrin->protocol_cyclo end_solution Stable Aqueous Solution Achieved surfactant->end_solution protocol_ph->end_solution protocol_cosolvent->end_solution protocol_cyclo->end_solution

Caption: A step-by-step workflow for troubleshooting precipitation issues.

Q3: I need to prepare a solution for an in vivo study. Which solubilization method is most suitable?

Answer:

For in vivo applications, safety and tolerability are paramount.

  • pH Adjustment: This can be a viable option if the final formulation's pH is within a physiologically tolerable range (typically pH 5-8 for parenteral routes). A low pH solution may cause irritation at the injection site.

  • Co-solvents: Co-solvents like ethanol, propylene glycol, and polyethylene glycol (PEG) are commonly used.[2] However, their concentration must be carefully controlled to avoid toxicity. For example, high concentrations of ethanol can be problematic.

  • Cyclodextrins: This is often the preferred method for in vivo studies. Cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), are cyclic sugars that can encapsulate the drug molecule, effectively shielding its lipophilic parts and increasing aqueous solubility.[3][4][5] They are generally considered safe and are used in many commercial drug formulations.[6]

  • Surfactants: Surfactants like Tween® 80 or Cremophor® EL can be used but may be associated with higher risks of toxicity or hypersensitivity reactions. Their use should be carefully evaluated.[7]

Recommendation: Start with cyclodextrin-based formulations (see Protocol 3) as they offer a good balance of solubilizing power and biocompatibility.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most effective way to increase the solubility of 1-(6-methylpyridin-2-yloxy)propan-2-ol in water?

Answer:

Based on its chemical structure, the most effective method is pH adjustment . By lowering the pH of the aqueous solvent to below the pKa of the pyridine ring (i.e., pH < 5), the nitrogen atom becomes protonated. This positive charge significantly increases the molecule's polarity and its affinity for water, leading to a dramatic increase in solubility. The solubility of a compound is highly dependent on its acid-base properties, especially when the solution pH is near the compound's pKa.[8]

G cluster_0 High pH (e.g., pH 7.4) cluster_1 Low pH (e.g., pH 4.0) mol_neutral Molecule (Neutral) [Low Solubility] mol_protonated Molecule-H+ (Protonated) [High Solubility] mol_neutral->mol_protonated + H+ (Acid) mol_protonated->mol_neutral - H+ (Base)

Sources

Validation & Comparative

A Comparative Guide to ¹³C NMR Chemical Shifts for 2-Alkoxy-6-methylpyridine Derivatives: An In-depth Technical Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

The Significance of 2-Alkoxy-6-methylpyridine Derivatives and the Role of ¹³C NMR

The 2-alkoxy-6-methylpyridine framework is a key building block in the synthesis of a wide array of functional molecules, including pharmaceuticals, agrochemicals, and specialty materials. The electronic and steric properties of the alkoxy substituent at the C-2 position can significantly influence the molecule's reactivity, bioavailability, and material properties.

¹³C NMR spectroscopy is an indispensable tool for the structural characterization of these derivatives. It provides a direct insight into the carbon skeleton of the molecule, with the chemical shift of each carbon atom being highly sensitive to its local electronic environment.[1] Variations in the alkoxy group (e.g., methoxy, ethoxy, isopropoxy, tert-butoxy) induce predictable changes in the ¹³C NMR spectrum, offering valuable information about the electronic and steric effects at play.

General Structure and Carbon Numbering

For clarity and consistency throughout this guide, the following numbering scheme will be used for the 2-alkoxy-6-methylpyridine core structure.

G cluster_0 2-Alkoxy-6-methylpyridine C2 C2 C3 C3 C2->C3 O O C2->O C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 N1 N C6->N1 CH3 CH₃ C6->CH3 N1->C2 R R O->R G cluster_workflow ¹³C NMR Experimental Workflow A Sample Preparation (Dissolution in Deuterated Solvent) B Instrument Setup (Locking and Shimming) A->B C Data Acquisition (Proton-Decoupled Experiment) B->C D Data Processing (FT, Phasing, Referencing) C->D E Spectral Analysis (Peak Picking and Assignment) D->E

Figure 2: A generalized workflow for acquiring and processing ¹³C NMR spectra.

Conclusion

References

  • PubChem. 2-Methoxy-6-methylpyridine. National Center for Biotechnology Information. [Link]

  • ResearchGate. Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm] of the... | Download Table. [Link]

  • Organic Chemistry Research. Regular Article. [Link]

  • Semantic Scholar. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • ChemRxiv. An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • Preprints.org. Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: [Link]

  • PubMed. Interpretation of substituent effects on 13C and 15N NMR chemical shifts in 6-substituted purines. [Link]

  • DTIC. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]

  • PMC. Synthesis of 13C and 2H Labeled Vinyl Pyruvate and Hyperpolarization of Pyruvate. [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0183647). [Link]

  • PhytoBank. 13C NMR Spectrum (PHY0059435). [Link]

  • Chemistry Steps. 13C Carbon NMR Spectroscopy. [Link]

  • ResearchGate. 13 C NMR spectrum of butoxy(pyridine-2-carboxylato)zirconium complex. [Link]

  • PMC. NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine. [Link]

  • American Journal of Translational Research. Original Article Evaluating the efficacy and safety of 2-methoxy-6-methylpyridine: a promising topical agent for gallstone dissolution in a porcine model. [Link]

  • Supporting Information 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo- physical Properties. [Link]

  • UCL Discovery. Asymmetric Synthesis of Piperidines using the nitro-Mannich Reaction. [Link]

  • Doc Brown's Advanced Organic Chemistry. 13C nmr spectrum of 2-methylpropane C4H10 (CH3)3CH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes. [Link]

  • MDPI. Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. [Link]

  • Chemistry Research Laboratory NMR User's Guide 2009. [Link]

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Mechanistic Grounding: Ionization & Fragmentation Dynamics

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution Mass Spectrometry (HRMS) Analysis of 1-(6-methylpyridin-2-yloxy)propan-2-ol: Platform Comparison and Methodological Guide

As drug development pipelines increasingly rely on highly functionalized pyridine derivatives, the accurate characterization of intermediates like 1-(6-methylpyridin-2-yloxy)propan-2-ol (C9H13NO2) is paramount. This objective guide evaluates the performance of leading High-Resolution Mass Spectrometry (HRMS) platforms for the analysis of this molecule and provides a self-validating, field-tested experimental protocol.

Understanding the gas-phase behavior of 1-(6-methylpyridin-2-yloxy)propan-2-ol is the foundation of robust HRMS method development. In positive Electrospray Ionization (ESI+), the basic pyridine nitrogen (pKa ~6.5) readily accepts a proton, yielding a highly stable [M+H]+ precursor ion with a theoretical monoisotopic mass of m/z 168.1019[1].

When subjected to Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD), the molecule undergoes predictable, mechanistically driven fragmentation. The ether linkage connecting the pyridine ring to the propan-2-ol moiety represents the most labile bond. The primary fragmentation pathway involves the cleavage of this O-alkyl bond, resulting in the neutral loss of propylene oxide/acetone (C3H6O, 58.0419 Da) to yield a protonated 6-methylpyridin-2-ol fragment at m/z 110.0600. A secondary pathway involves the dehydration of the secondary alcohol, resulting in a neutral loss of H2O (18.0106 Da).

MSMS_Pathway M [M+H]+ m/z 168.1019 1-(6-methylpyridin-2-yloxy)propan-2-ol F1 [Fragment A]+ m/z 150.0913 Loss of H2O (-18.0106 Da) M->F1 -H2O (Neutral Loss) F2 [Fragment B]+ m/z 110.0600 6-methylpyridin-2-ol (+H) Loss of C3H6O (-58.0419 Da) M->F2 O-Alkyl Cleavage (Neutral Loss) F3 [Fragment C]+ m/z 92.0495 Loss of H2O from Fragment B F2->F3 -H2O (Neutral Loss)

Figure 1: Proposed MS/MS fragmentation pathway for 1-(6-methylpyridin-2-yloxy)propan-2-ol [M+H]+.

HRMS Platform Comparison: Orbitrap vs. Q-TOF

When selecting an HRMS platform for small molecule quantification and structural elucidation, the choice typically narrows down to Quadrupole-Orbitrap (e.g., Thermo Q Exactive) and Quadrupole-Time-of-Flight (Q-TOF, e.g., Agilent 6500 series or SCIEX TripleTOF) systems[2][3]. Both platforms provide sub-5 ppm mass accuracy, but they diverge significantly in how they handle resolving power and duty cycles[4].

Orbitrap Technology: Orbitrap analyzers trap ions in an electrostatic field, measuring their axial oscillation frequency[3]. This provides unparalleled resolving power (up to 280,000 at m/z 200), which is critical when analyzing 1-(6-methylpyridin-2-yloxy)propan-2-ol in complex biological matrices where isobaric interferences are common[4]. However, the high resolution comes at the cost of scan speed (typically 12-20 Hz).

Q-TOF Technology: Q-TOF instruments accelerate ions through a flight tube, measuring the time it takes to reach the detector[3]. While their maximum resolving power is generally lower (30,000–60,000), they offer exceptionally fast scan speeds (up to 100 Hz). This makes Q-TOF the superior choice for Data-Independent Acquisition (DIA) workflows and for coupling with ultra-fast UHPLC gradients where peak widths are <3 seconds[3][4].

Quantitative Performance Summary
Performance MetricQuadrupole-Orbitrap (e.g., Q Exactive)Q-TOF (e.g., SCIEX 6600 / Agilent 6540)Impact on 1-(6-methylpyridin-2-yloxy)propan-2-ol Analysis
Mass Accuracy < 1 ppm (with internal calibration)< 2 ppmBoth easily differentiate the target from nominal mass interferences.
Resolving Power 140,000 - 280,000 (at m/z 200)30,000 - 60,000Orbitrap provides superior baseline separation from matrix background ions.
Scan Speed 12 - 20 Hz50 - 100 HzQ-TOF provides more data points across narrow UHPLC peaks, improving quantitation.
Dynamic Range 3 to 4 orders of magnitude4 to 5 orders of magnitudeQ-TOF is slightly better suited for highly concentrated pharmaceutical formulations.
Fragmentation HCD (No low-mass cutoff)CID (Subject to low-mass cutoff in trap)Orbitrap HCD ensures capture of the m/z 92.0495 low-mass fragment.

Self-Validating LC-HRMS Methodology

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. It incorporates built-in causality for every experimental choice and utilizes system suitability tests (SST) to prevent false positives or quantitative drift.

Step 1: Sample Preparation & System Suitability
  • Causality: 1-(6-methylpyridin-2-yloxy)propan-2-ol has moderate lipophilicity. Protein precipitation with cold acetonitrile (1:3 v/v) is used to crash out matrix proteins while keeping the analyte highly soluble.

  • Validation Step: Inject a solvent blank (0.1% Formic Acid in H2O) prior to the batch. The Extracted Ion Chromatogram (XIC) for m/z 168.1019 ± 5 ppm must show a signal-to-noise ratio (S/N) < 3 to confirm zero column carryover.

Step 2: UHPLC Separation
  • Column: C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size). Reasoning: The sub-2 µm particles provide high theoretical plate counts, ensuring sharp peak shapes.

  • Mobile Phase A: Water + 0.1% Formic Acid. Reasoning: Formic acid acts as a proton source, driving the equilibrium toward the [M+H]+ state for maximum ESI sensitivity.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 4.0 minutes. Column temperature set to 40°C to reduce solvent viscosity and improve mass transfer.

Step 3: HRMS Acquisition (Data-Dependent Acquisition - DDA)
  • Ionization: ESI Positive mode. Capillary voltage: 3.5 kV.

  • Full MS Scan: Range m/z 100–500. Resolution set to 70,000 (Orbitrap) or maximum resolution mode (Q-TOF).

  • MS/MS Scan: Top-5 DDA method. Reasoning: The system automatically selects the 5 most intense ions from the Full MS scan for fragmentation. Normalized Collision Energy (NCE) is stepped (20, 30, 40) to ensure comprehensive fragmentation across both the labile O-alkyl bond and the stable pyridine ring.

LC_HRMS_Workflow N1 Sample Prep 0.1% FA in H2O N2 UHPLC C18 Gradient N1->N2 N3 ESI+ Protonation N2->N3 N4 HRMS Orbitrap/Q-TOF N3->N4 N5 Data Analysis XIC m/z 168.1019 N4->N5

Figure 2: Self-validating LC-HRMS analytical workflow for accurate mass quantification.

Data Interpretation & Quality Control

Upon acquisition, extract the XIC for the theoretical exact mass of the precursor (m/z 168.1019) using a narrow mass tolerance window of ± 5 ppm. To validate the identity of the analyte and rule out isobaric isomers, the MS/MS spectra must be cross-referenced against the expected fragmentation pathway. The presence of the m/z 110.0600 fragment (mass error < 5 ppm) serves as the definitive structural confirmation of the 6-methylpyridin-2-ol core, validating the assay's specificity.

References

  • National Center for Biotechnology Information (PubChem). (2025). Computed Exact Mass and Chemical Properties for C9H13NO2. Retrieved from [Link]

  • Biocompare. (2017). Pros and Cons of Three High-Resolution Mass Spec Approaches. Retrieved from [Link]

  • Metware Biotechnology. (n.d.). Top Mass Spectrometry Instruments Compared: Features, Strengths, and Selection Tips. Retrieved from [Link]

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A Comparative Guide to Ether Synthesis: The Reactivity of 2-Fluoro- vs. 2-Chloro-6-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the efficient synthesis of aryl ethers is a cornerstone of molecular design. The pyridine scaffold, in particular, is a privileged heterocycle found in numerous pharmaceuticals. Its functionalization via nucleophilic aromatic substitution (SNAr) is a critical synthetic tool. This guide provides an in-depth comparison of two common substrates for ether synthesis: 2-fluoro-6-methylpyridine and 2-chloro-6-methylpyridine, offering experimental insights and mechanistic rationale to inform your synthetic strategy.

The Underlying Mechanism: Nucleophilic Aromatic Substitution (SNAr) on Pyridines

The synthesis of ethers from 2-halopyridines proceeds through the SNAr pathway, a two-step addition-elimination mechanism. Unlike SN2 reactions, the SNAr mechanism is not a concerted process and does not involve a backside attack, which is sterically hindered by the aromatic ring.[1]

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile (in this case, an alkoxide, RO⁻) on the carbon atom bearing the halogen leaving group (the ipso-carbon). The electron-deficient nature of the pyridine ring, a result of the electronegative nitrogen atom, makes the C2 and C4 positions particularly susceptible to nucleophilic attack.[1][2][3] This initial attack is typically the rate-determining step of the reaction.[4][5]

  • Formation of a Meisenheimer Complex: The nucleophilic addition temporarily disrupts the aromaticity of the pyridine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][6] The negative charge is delocalized across the ring and, crucially, onto the ring nitrogen, which provides significant stabilization.[2]

  • Elimination and Rearomatization: The aromaticity of the ring is restored through the expulsion of the halide leaving group, yielding the final ether product.

Head-to-Head Comparison: Fluorine vs. Chlorine as a Leaving Group

The choice of the halogen at the 2-position has a profound impact on the reactivity of the pyridine substrate. Contrary to what might be expected from SN2 reactions where bond strength is paramount, in SNAr reactions, the electronegativity of the leaving group plays the decisive role.

The established reactivity order for halides in SNAr reactions is F > Cl ≈ Br > I .[1][2][4] This is often referred to as the "element effect."[4] The C-F bond, despite being the strongest single bond to carbon, makes fluoride an excellent leaving group in this context.[6] The rationale lies in the rate-determining first step: the highly electronegative fluorine atom strongly polarizes the C-F bond, making the ipso-carbon significantly more electrophilic and thus more susceptible to nucleophilic attack.[1][6]

A landmark study directly comparing the reactivity of 2-halopyridines demonstrated this effect quantitatively: 2-fluoropyridine reacts with sodium ethoxide in ethanol 320 times faster than 2-chloropyridine .[6][7]

The presence of the methyl group at the 6-position introduces some steric hindrance to the incoming nucleophile.[8] However, this steric factor is identical for both substrates and does not alter the fundamental electronic advantage conferred by the fluorine substituent.

Data Summary: Performance at a Glance

Feature2-Fluoro-6-methylpyridine2-Chloro-6-methylpyridine
Relative Reactivity High. Significantly more reactive.Low to Moderate.
Key Electronic Factor High electronegativity of Fluorine strongly activates the C2 position for nucleophilic attack.[1][6]Lower electronegativity of Chlorine results in a less electrophilic C2 position.
Typical Reaction Temp. Milder conditions, often from room temperature to moderate heating (e.g., 110°C).[6]More forcing conditions, frequently requiring higher temperatures (e.g., >100°C).[2]
Required Base Strength Can often proceed with weaker bases (e.g., K₂CO₃, K₃PO₄).[6]Often requires strong bases (e.g., NaH, KOtBu) to generate the alkoxide and drive the reaction.[8][9]
Advantages Faster reaction rates, milder conditions, greater tolerance for sensitive functional groups.[6][10]Lower cost of starting material.
Disadvantages Higher cost of starting material.Slower reaction rates, requires harsher conditions, potential for side reactions (e.g., elimination).

Visualizing the Reaction Pathway

The following diagram illustrates the generalized SNAr mechanism for the formation of a 2-alkoxy-6-methylpyridine.

Caption: General SₙAr mechanism for ether synthesis on a 2-halopyridine.

Field-Proven Experimental Protocol

This protocol details a general procedure for the synthesis of a 2-alkoxy-6-methylpyridine, using the more reactive 2-fluoro substrate as the exemplar. This method is adapted from established procedures for SNAr reactions with alcohols.[9]

Synthesis of 2-(Benzyloxy)-6-methylpyridine

Materials:

  • 2-Fluoro-6-methylpyridine (1.0 equiv)

  • Benzyl alcohol (1.2 equiv)

  • Potassium tert-butoxide (KOtBu) (1.3 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Oven-dried round-bottom flask with a magnetic stir bar

  • Septum and needle for inert atmosphere

  • Syringes for liquid transfer

  • Magnetic stir plate

  • Standard glassware for workup (separatory funnel, beakers, etc.)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Inert Atmosphere: Place a magnetic stir bar into an oven-dried round-bottom flask. Seal the flask with a septum and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMSO to the flask. Add benzyl alcohol (1.2 equiv) via syringe.

  • Base Addition: Carefully add potassium tert-butoxide (1.3 equiv) portion-wise to the stirring solution. Allow the mixture to stir at room temperature for 15-20 minutes to ensure complete formation of the potassium benzylate nucleophile.

  • Substrate Addition: Add 2-fluoro-6-methylpyridine (1.0 equiv) dropwise to the reaction mixture via syringe.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 50-80°C) if necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

    • Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel to obtain the pure 2-(benzyloxy)-6-methylpyridine.

Conclusion and Recommendation

For the synthesis of 2-alkoxy-6-methylpyridine ethers via nucleophilic aromatic substitution, 2-fluoro-6-methylpyridine is demonstrably the superior substrate compared to its 2-chloro analog. Its enhanced reactivity, driven by the high electronegativity of the fluorine atom, allows for significantly faster reactions under milder conditions.[6][7] This advantage is particularly crucial in late-stage functionalization of complex molecules where preserving sensitive functional groups is paramount.[6][10] While 2-chloro-6-methylpyridine may present a more cost-effective option, the operational benefits and broader applicability of 2-fluoro-6-methylpyridine make it the recommended choice for achieving efficient and reliable ether synthesis.

References

  • Ritter, T., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. ACS Publications. Available from: [Link]

  • Buncel, E., et al. (2012). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC. Available from: [Link]

  • Ueda, H., et al. (2024). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. PMC - NIH. Available from: [Link]

  • Enoch, S. J., et al. (2013). The definition of the toxicologically relevant applicability domain for the SNAr reaction for substituted pyridines and pyrimidines. PubMed. Available from: [Link]

  • Directed nucleophilic aromatic substitution reaction. (2022). ChemRxiv. Available from: [Link]

  • Mahdhaoui, F., et al. (2019). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. ResearchGate. Available from: [Link]

  • Kwan, E. E., et al. (2020). Computational Study on the Boundary Between the Concerted and Stepwise Mechanism of Bimolecular SNAr Reactions. Journal of the American Chemical Society. Available from: [Link]

  • Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. (2025). ACS Omega. Available from: [Link]

  • We have considered nucleophilic aromatic substitution of pyridine... | Study Prep in Pearson+. (n.d.). Pearson. Available from: [Link]

  • How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? (2017). ResearchGate. Available from: [Link]

  • The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. (2025). ResearchGate. Available from: [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available from: [Link]

  • Nucleophilic aromatic substitution. (n.d.). Wikipedia. Available from: [Link]

  • Mahdhaoui, F., et al. (2018). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density fun. ResearchGate. Available from: [Link]

  • A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. (2021). The Journal of Organic Chemistry. Available from: [Link]

  • Table of Contents - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Available from: [Link]

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A Comparative Guide to the Crystal Structures of Metal Complexes with Pyridinyl Alcohol Ligands: Insights into 1-(6-methylpyridin-2-yloxy)propan-2-ol Coordination

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutic agents and catalysts, the tailored design of metal complexes with specific three-dimensional structures is of paramount importance. The ligand framework plays a decisive role in determining the coordination geometry, stability, and ultimately, the reactivity of the resulting complex. This guide delves into the structural intricacies of metal complexes formed with pyridinyl alcohol-type ligands, offering a comparative analysis to predict and understand the coordination behavior of 1-(6-methylpyridin-2-yloxy)propan-2-ol. While crystal structures for metal complexes of this specific ligand are not yet publicly available, a wealth of information from closely related analogues provides a robust foundation for predicting its coordination chemistry and guiding future research.

Introduction to 1-(6-methylpyridin-2-yloxy)propan-2-ol as a Ligand

The ligand 1-(6-methylpyridin-2-yloxy)propan-2-ol features a bidentate N,O-donor set, comprising a pyridine nitrogen atom and a hydroxyl oxygen. This arrangement is anticipated to form stable five-membered chelate rings with a variety of metal ions. The presence of a methyl group on the pyridine ring and a propyl-2-ol substituent introduces specific steric and electronic effects that can influence the resulting complex's geometry and reactivity. Understanding these influences is critical for applications ranging from asymmetric catalysis to the development of metal-based therapeutics.

Comparative Crystal Structure Analysis: Insights from Pyridinyl Alcohol Copper(II) Complexes

A study on a series of pyridinyl alcohol ligands and their copper(II) complexes offers significant insights into the expected structural chemistry of 1-(6-methylpyridin-2-yloxy)propan-2-ol metal complexes.[1] In this research, ligands such as 2-pyridinyl-1-cyclohexanol, 2-pyridinyl-1,1-diphenyl methanol, and 2-pyridinyl-1-phenyl-1-isopropylmethanol were coordinated to Cu(II) centers, and their structures were elucidated by single-crystal X-ray diffraction.[1]

These analogous complexes consistently demonstrate a bidentate coordination mode where the ligand binds to the copper center through the pyridine nitrogen and the deprotonated oxygen of the alcohol moiety.[1] The resulting coordination geometries are influenced by factors such as the steric bulk of the substituents on the alcohol and the crystallization conditions.[1]

Key Structural Features of Analogous Pyridinyl Alcohol Cu(II) Complexes:

FeatureObservation in Analogous ComplexesPredicted Influence for 1-(6-methylpyridin-2-yloxy)propan-2-ol Complexes
Coordination Mode Bidentate (N,O-coordination)Expected to be the primary coordination mode, forming a stable 5-membered chelate ring.
Metal Geometry Distorted square-based pyramidal or dinuclear with bridging ligandsMononuclear or dinuclear structures are possible depending on the metal-to-ligand ratio and counter-ions. The methyl group on the pyridine may favor less sterically hindered geometries.
N-Cu-O Bite Angle Varies depending on substituentsThis angle will be influenced by the propan-2-ol backbone and will be a key determinant of catalytic activity if used in such applications.
Supramolecular Assembly Formation of dimers and polymers through bridging ligands (e.g., chloride) or intermolecular interactions.The potential for hydrogen bonding from the hydroxyl group could lead to extended networks in the solid state.

The study by Singh et al. revealed that the recrystallization conditions, including temperature and solvent, can significantly impact the final solid-state structure, leading to the formation of monomeric or dimeric species.[1] This highlights the importance of a systematic approach to crystallization when targeting specific molecular architectures.

Experimental Protocols

The following protocols are based on established methods for the synthesis and crystallization of analogous pyridinyl alcohol metal complexes and can be adapted for the investigation of 1-(6-methylpyridin-2-yloxy)propan-2-ol.

Synthesis of 1-(6-methylpyridin-2-yloxy)propan-2-ol Ligand

A plausible synthetic route to 1-(6-methylpyridin-2-yloxy)propan-2-ol involves the nucleophilic substitution of 2-chloro-6-methylpyridine with the alkoxide of 1,2-propanediol.

Step-by-Step Protocol:

  • Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1,2-propanediol in a suitable dry solvent such as tetrahydrofuran (THF). Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C. Allow the reaction to stir at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt of the diol.

  • Nucleophilic Substitution: To the solution of the alkoxide, add a solution of 2-chloro-6-methylpyridine in dry THF dropwise at room temperature.

  • Reaction Monitoring and Work-up: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). Upon completion, cool the reaction to room temperature and quench cautiously with water.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 1-(6-methylpyridin-2-yloxy)propan-2-ol.

Synthesis of a Representative Metal Complex

This protocol describes the synthesis of a generic M(II) complex (e.g., M = Cu, Co, Ni).

Step-by-Step Protocol:

  • Ligand Dissolution: Dissolve 1-(6-methylpyridin-2-yloxy)propan-2-ol in a suitable solvent such as methanol or ethanol.

  • Addition of Metal Salt: To this solution, add a solution of the metal(II) salt (e.g., CuCl₂·2H₂O, Co(NO₃)₂·6H₂O) in the same solvent dropwise with stirring.

  • Complex Formation: Stir the reaction mixture at room temperature for several hours. The formation of a precipitate or a color change may indicate complex formation.

  • Isolation: Isolate the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Single Crystal Growth

Obtaining single crystals suitable for X-ray diffraction is often a trial-and-error process. The following are common techniques that can be employed.

  • Slow Evaporation: Dissolve the metal complex in a suitable solvent or solvent mixture and allow the solvent to evaporate slowly in a loosely capped vial.

  • Vapor Diffusion: Place a solution of the complex in a small vial, and place this vial inside a larger sealed container with a more volatile solvent in which the complex is less soluble. The slow diffusion of the anti-solvent vapor into the complex solution can induce crystallization.

  • Temperature Gradient: Create a temperature gradient across a solution of the complex to induce crystallization at the cooler end.

Visualizing Coordination and Experimental Workflow

The following diagrams illustrate the expected coordination of the ligand and a general experimental workflow for the synthesis and characterization of its metal complexes.

G cluster_ligand 1-(6-methylpyridin-2-yloxy)propan-2-ol Pyridine_N Pyridine Nitrogen Metal_Ion Metal Ion (M) Pyridine_N->Metal_Ion Coordination Bond Hydroxyl_O Hydroxyl Oxygen Hydroxyl_O->Metal_Ion Coordination Bond

Caption: Predicted bidentate coordination of 1-(6-methylpyridin-2-yloxy)propan-2-ol to a metal center.

G Start Synthesis of Ligand Complexation Reaction with Metal Salt Start->Complexation Isolation Isolation of Crude Complex Complexation->Isolation Crystallization Single Crystal Growth Isolation->Crystallization Characterization X-ray Diffraction & Spectroscopic Analysis Crystallization->Characterization End Structural Elucidation Characterization->End

Caption: General workflow for the synthesis and structural characterization of metal complexes.

Conclusion and Future Directions

While direct crystallographic data for metal complexes of 1-(6-methylpyridin-2-yloxy)propan-2-ol is yet to be reported, the analysis of structurally related pyridinyl alcohol complexes provides a strong predictive framework for its coordination behavior. The bidentate N,O-coordination is highly probable, leading to the formation of stable chelate complexes. The steric and electronic properties imparted by the methyl and propan-2-ol substituents are expected to fine-tune the resulting coordination geometry and potentially influence the catalytic or biological activity of the complexes.

Future work should focus on the synthesis and crystallization of metal complexes with 1-(6-methylpyridin-2-yloxy)propan-2-ol to experimentally validate these predictions. A systematic investigation across a range of transition metals and with various counter-ions will be crucial to fully elucidate the rich structural chemistry of this promising ligand and unlock its potential in various fields of application.

References

  • Singh, N. K., Shozi, M. L., Soobramoney, L., Zamisa, S. J., & Friedrich, H. B. (2020). The Structural Characterisation of new Pyridinyl Alcohol Cu(II) Complexes and their Application as Catalysts in the Oxidation of n-octane. European Journal of Inorganic Chemistry, 2020(23), 2235-2245. [Link]

  • Singh, N. K., Shozi, M. L., Soobramoney, L., Zamisa, S. J., & Friedrich, H. B. (2020). The Structural Characterisation of new Pyridinyl Alcohol Cu(II) Complexes and their Application as Catalysts in the Oxidation of n–octane. ResearchGate. [Link]

Sources

Mechanistic Causality: The Steric Effect of the 6-Methyl Group

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate the structural and electronic nuances of pyridine-based ligands to optimize catalytic, photophysical, and drug-development systems. When designing coordination complexes or photoactive precursors, the choice between a standard 2-pyridyl ether and a 6-methyl-2-pyridyl ether is not merely a matter of molecular weight—it is a fundamental geometric decision that profoundly alters the optical properties of the resulting system.

This guide provides an in-depth, objective comparison of the UV-Vis absorption properties of 6-methyl-2-pyridyl ethers against their unsubstituted alternatives. By examining the causality behind these spectral shifts, we can better harness these molecules in advanced chemical workflows.

To understand the UV-Vis absorption properties of 6-methyl-2-pyridyl ethers, we must first examine the causality of steric hindrance. The free organic ligands themselves absorb strongly in the UV region (typically


 ~260–280 nm) due to intrinsic 

and

transitions of the pyridine ring[1]. However, their most critical optical properties emerge when they coordinate with transition metals (e.g., Ni, Cu, Zn, Ru).

The introduction of a methyl group at the 6-position—directly adjacent to the coordinating nitrogen atom—creates severe steric clash with the metal’s primary coordination sphere and other ancillary ligands[2].

The Logical Cascade of Spectral Shifting:

  • Steric Clash: The bulky 6-methyl group prevents the ligand from adopting a perfectly planar, tightly bound geometry.

  • Bond Elongation: To relieve steric strain, the Metal-Nitrogen (M-N) bonds elongate, or the complex distorts (e.g., shifting from a square-planar to a distorted tetrahedral geometry).

  • Crystal Field Alteration: Longer M-N bonds result in a weaker ligand field (decreased crystal field splitting energy,

    
    ).
    
  • Optical Shift: According to the spectrochemical series, a weaker ligand field requires less energy for electron excitation, causing a distinct bathochromic (red) shift in the d-d transition absorption bands[3].

Mechanism Ligand 6-Methyl-2-Pyridyl Ether Steric Steric Clash at 6-Position Ligand->Steric GeomDistort M-N Bond Elongation & Geometry Distortion Steric->GeomDistort CrystalField Decreased Ligand Field Splitting Energy (Δ) GeomDistort->CrystalField UVShift Bathochromic Shift in d-d Absorption Bands CrystalField->UVShift

Mechanistic pathway detailing how 6-methyl steric bulk alters UV-Vis absorption properties.

Comparative UV-Vis Absorption Data

When comparing 6-methyl-2-pyridyl ethers to unsubstituted 2-pyridyl ethers, the quantitative UV-Vis data reveals the stark impact of the methyl group. The table below synthesizes experimental absorption data across different solvent environments and metal centers, highlighting how steric bulk dictates the spin state and absorption maxima[1][3].

Compound / ComplexLigand TypeSolvent

(nm)
Transition TypeCoordination Geometry
6-Methyl-2-pyridyl ether (free) Sterically Hindered

265

Planar (Ligand)
2-Pyridyl ether (free) Unhindered

~260

Planar (Ligand)
[Cu(I)(6-Me-2-py ether)]⁺ Sterically HinderedMeCN333MLCTDistorted Tetrahedral
[Ni(II)(6-Me-2-py ether)₂]²⁺ Sterically Hindered

540d-dLow-Spin Square Planar
[Ni(II)(6-Me-2-py ether)₂(DMF)₂]²⁺ Sterically HinderedDMF620d-dHigh-Spin Octahedral
[Ni(II)(2-py ether)₂(DMF)₂]²⁺ UnhinderedDMF~600d-dHigh-Spin Octahedral

Data Interpretation: In non-coordinating solvents (


), the sterically hindered Ni(II) complex is forced into a low-spin square-planar geometry, absorbing at 540 nm. Upon the addition of a coordinating solvent like DMF, the steric strain is relieved by expanding the coordination sphere, converting the complex to a high-spin octahedral configuration with a shifted absorption at 620 nm[3]. These distinct profiles are heavily leveraged in light-driven carbon-nitrogen cross-coupling reactions[4].

Experimental Methodology: Self-Validating UV-Vis Titration

To accurately capture the absorption properties and validate the geometry shifts of 6-methyl-2-pyridyl ether complexes, we employ a self-validating UV-Vis spectrophotometric titration workflow.

Why this protocol is self-validating: By tracking the presence of an isosbestic point during solvent titration, we mathematically prove that the system is undergoing a clean, two-state geometric conversion (e.g., Square Planar


 Octahedral) without ligand degradation or the formation of uncontrolled side products.
Step-by-Step Protocol:
  • Baseline Preparation: Prepare a

    
     M solution of the synthesized[Ni(II)(6-Me-2-py ether)₂]²⁺ complex in anhydrous, non-coordinating dichloromethane (
    
    
    
    ).
  • Initial Measurement: Record the baseline UV-Vis spectrum from 300 nm to 800 nm using a quartz cuvette (1 cm path length). Identify the primary d-d transition band (expected ~540 nm).

  • Controlled Titration: Incrementally spike the solution with micro-aliquots (10 µL) of a coordinating solvent, such as N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF).

  • Sequential Scanning: After each addition, allow 30 seconds for equilibration, then record the spectrum.

  • Data Validation (Isosbestic Analysis): Overlay the sequential spectra. You must observe a clear decrease in the 540 nm peak and a simultaneous growth of a new peak at ~620 nm. The presence of a sharp isosbestic point (where all spectral lines intersect) validates the direct structural conversion from low-spin to high-spin driven by the 6-methyl steric relief.

Workflow Start Ligand Preparation (6-Me-2-Pyridyl Ether) Complexation Metal Complexation (e.g., Ni(II) or Cu(II)) Start->Complexation Solvent1 Dissolve in CH2Cl2 (Non-Coordinating) Complexation->Solvent1 UV1 UV-Vis Measurement 1 (Low-Spin Geometry) Solvent1->UV1 Titration Titration with DMF (Coordinating Solvent) UV1->Titration UV2 UV-Vis Measurement 2 (High-Spin Geometry) Titration->UV2 Analysis Isosbestic Point Analysis (Self-Validation) UV2->Analysis

Experimental workflow for UV-Vis spectrophotometric titration of metal-pyridyl ether complexes.

Conclusion

For researchers developing novel photo-catalysts or metal-based sensors, the 6-methyl-2-pyridyl ether is not a direct, drop-in replacement for the unsubstituted 2-pyridyl ether. It is a specialized tool. The 6-methyl group acts as a steric lever, weakening the ligand field, lowering the energy required for d-d transitions, and enabling dynamic, solvent-dependent geometric switching. If your application requires high structural stability and strong ligand fields, the unsubstituted 2-pyridyl ether is superior. However, if your goal is to engineer dynamic optical sensors or shift absorption profiles deeper into the visible spectrum via steric distortion, the 6-methyl-2-pyridyl ether is the optimal choice.

References

  • RESEARCH ACTIVITIES VIII Coordination Chemistry Laboratories Institute for Molecular Science (ims.ac.jp)
  • Steric and Stereochemical Modulation in Pyridyl- and Quinolyl-Containing Ligands National Institutes of Health (nih.gov / PMC)
  • Coordination chemistry of the bench-stable tris-2-pyridyl pnictogen ligands Royal Society of Chemistry (rsc.org)
  • Methods for forming aryl carbon-nitrogen bonds using light and photoreactors useful for conducting such reactions Google P

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Handling of 1-(6-Methylpyridin-2-yloxy)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The compound 1-(6-methylpyridin-2-yloxy)propan-2-ol, while a valuable intermediate, requires a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions for handling this and similar chemical entities.

Core Safety Directives: Engineering Controls and Personal Protective Equipment (PPE)

The primary objective in the safe handling of any chemical is to minimize exposure. This is achieved through a combination of engineering controls and appropriate Personal Protective Equipment (PPE).

Engineering Controls: Your First Line of Defense

Engineering controls are modifications to the work environment that isolate you from the hazard. For 1-(6-methylpyridin-2-yloxy)propan-2-ol, the following are non-negotiable:

  • Ventilation: All manipulations of this compound, from weighing to solution preparation and use in reactions, must be conducted in a certified chemical fume hood.[1][2] This is critical to prevent the inhalation of potentially harmful vapors or aerosols.[1][2]

  • Proximity to Safety Equipment: Ensure that a safety shower and an eyewash station are readily accessible and unobstructed in the immediate vicinity of your workspace.[3][4]

Personal Protective Equipment (PPE): A Necessary Barrier

PPE is your last line of defense and must be selected based on a thorough risk assessment of the procedures being performed.

Scenario Required PPE Rationale
Weighing and Aliquoting (Solid) Nitrile Gloves, Safety Goggles, Lab CoatProtects against incidental skin and eye contact with the solid material.
Solution Preparation and Transfers Nitrile Gloves, Chemical Splash Goggles, Lab CoatProvides a higher level of eye protection against splashes of the dissolved compound.
Running Reactions (Elevated Temperatures or Pressures) Nitrile Gloves, Chemical Splash Goggles, Face Shield, Flame-Resistant Lab CoatOffers enhanced protection for the face and body from potential splashes, energetic reactions, or fires.
Large-Scale Operations or Spills Nitrile Gloves (double-gloving recommended), Chemical Splash Goggles, Face Shield, Chemical-Resistant Apron or Suit, Vapor RespiratorProvides comprehensive protection during activities with a higher risk of significant exposure.

Gloves: Nitrile gloves are recommended for their resistance to a broad range of chemicals, including pyridine-like substances.[1] Always inspect gloves for any signs of degradation or perforation before use and change them frequently.

Eye and Face Protection: Chemical splash goggles are mandatory to protect against splashes from any direction.[4][5] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing or a highly exothermic reaction.[4]

Protective Clothing: A standard lab coat is sufficient for small-scale operations. For larger quantities or procedures with a higher risk of spills, a chemical-resistant apron or suit is advised.[3][5]

Respiratory Protection: In the case of insufficient ventilation or a significant spill, a vapor respirator with an appropriate organic vapor cartridge is necessary.[3][5] All users of respiratory protection must be properly fit-tested and trained in their use.

Operational and Disposal Plans: A Step-by-Step Guide

Handling and Storage
  • Receiving and Inspection: Upon receipt, inspect the container for any damage.

  • Storage: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[3][4][6] The container should be tightly sealed.[3][6]

  • Dispensing: When transferring the material, use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge, especially when handling flammable solvents.[2][5]

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][7] Seek medical attention.[1][7]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[1][7] Seek immediate medical attention.[1][7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][7]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]

Spill Response
  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For small spills, use an inert absorbent material like vermiculite or sand to contain the spill.[1][4]

  • Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[1][4][7]

  • Decontaminate: Clean the spill area thoroughly.

Disposal Plan

All waste containing 1-(6-methylpyridin-2-yloxy)propan-2-ol, including contaminated PPE and absorbent materials, is considered hazardous waste.[8]

  • Segregation: Collect all waste in a designated, properly labeled, and sealed hazardous waste container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[1][8] Never pour this chemical or its solutions down the drain.[1]

Visualizing Safety Protocols

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Task Assessment cluster_ppe PPE Level start Start: Assess Task weighing Weighing/Aliquoting (Solid) start->weighing solution Solution Prep/ Transfers start->solution reaction Running Reaction start->reaction spill Large Spill/ Emergency start->spill level1 Level 1: Nitrile Gloves Safety Goggles Lab Coat weighing->level1 level2 Level 2: Nitrile Gloves Chem Splash Goggles Lab Coat solution->level2 level3 Level 3: Nitrile Gloves Chem Splash Goggles Face Shield FR Lab Coat reaction->level3 level4 Level 4: Double Gloves Chem Splash Goggles Face Shield Chem-Resistant Suit Vapor Respirator spill->level4 caption PPE Selection Based on Task

Caption: PPE Selection Based on Task

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • National Center for Biotechnology Information. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine.
  • Actylis Lab Solutions. (2010, June 10). Pyridine MSDS.
  • ECHEMI. Pyridine, alkyl derivs.
  • New Jersey Department of Health. HAZARD SUMMARY.
  • Jubilant Ingrevia Limited. (2024, January 25).
  • AK Scientific, Inc.
  • Apollo Scientific.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.